Product packaging for Androstanolone-d3(Cat. No.:CAS No. 79037-34-6)

Androstanolone-d3

Cat. No.: B3155014
CAS No.: 79037-34-6
M. Wt: 293.5 g/mol
InChI Key: NVKAWKQGWWIWPM-NWQJCVHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Androstanolone-d3, also known as 5α-Dihydrotestosterone-d3 (DHT-d3), is a trideuterated, stable isotope-labeled form of the potent endogenous androgen Androstanolone. With a molecular formula of C¹⁹H²⁷D³O² and a molecular weight of 293.5 g/mol, this compound is synthetically modified to include three deuterium atoms, providing a distinct mass shift from the native hormone while maintaining nearly identical chemical and physical properties . This makes this compound an indispensable internal standard in quantitative bioanalysis. Its primary research value lies in compensating for variability and matrix effects during sample preparation and analysis, thereby ensuring high accuracy, precision, and reliability in the measurement of endogenous Androstanolone levels in complex biological matrices such as serum, plasma, and urine . The core mechanism of action for its application in analytics involves co-processing a known quantity of the labeled standard with a biological sample. Because it behaves almost identically to the native analyte throughout extraction and chromatography but is distinguishable by mass spectrometry, it allows for highly accurate correction and quantification . Androstanolone (DHT) is a critical hormone produced from testosterone by the enzyme 5α-reductase, with a much higher affinity for the androgen receptor, and is essential for male sexual development, but is also implicated in conditions like androgenic alopecia, benign prostatic hyperplasia (BPH), and prostate cancer . Consequently, this compound is a critical tool in several research fields. In endocrinology and clinical chemistry, it is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to accurately diagnose and study disorders related to androgen excess or deficiency . In metabolic and pharmacokinetic research, it helps trace the metabolic fate of androgens and determine the bioavailability of administered compounds . Furthermore, in oncology research, it enables precise quantification of potent androgens like DHT in studies of hormone-dependent cancers, such as prostate cancer, providing insights into disease mechanisms and therapeutic responses . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B3155014 Androstanolone-d3 CAS No. 79037-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747036
Record name (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79037-34-6
Record name (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Androstanolone-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Synthesis, Application, and Analysis of a Key Internal Standard in Androgen Research

Introduction

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgen and a key metabolite of testosterone, playing a crucial role in various physiological and pathological processes.[1] The accurate quantification of androgens like DHT is paramount in numerous research fields, including endocrinology, oncology, and pharmacology. Androstanolone-d3 (d3-DHT), a stable isotope-labeled form of Androstanolone, has emerged as an indispensable tool for researchers, primarily serving as an internal standard in mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of this compound, its synthesis, its critical role in research, and detailed methodologies for its application.

Chemical and Physical Properties

This compound is a synthetic isotopologue of Androstanolone where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry.

PropertyValue
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Molecular Formula C₁₉H₂₇D₃O₂
Molecular Weight 293.47 g/mol
CAS Number 79037-34-6
Synonyms 5α-Androstan-17β-ol-3-one-16,16,17-d3, Dihydrotestosterone-d3, DHT-d3

Synthesis of this compound

The synthesis of deuterated steroids like this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. While various specific synthetic routes exist, a common approach involves the use of deuterated reagents to introduce the deuterium atoms at specific positions on the steroid backbone.

A representative synthesis strategy starts with a suitable steroid precursor, such as androsterone. The process can be broadly outlined as follows:

  • Deuterium Exchange: The precursor molecule is subjected to a base-catalyzed deuterium exchange reaction. For instance, using a deuterated base like deuterated potassium methoxide in a deuterated solvent can introduce deuterium atoms at specific labile positions.

  • Reduction: A subsequent reduction step using a deuterated reducing agent, such as sodium borodeuteride, can introduce additional deuterium atoms.

  • Purification: The final product is then purified using chromatographic techniques to ensure high chemical and isotopic purity.

G Androsterone Androsterone Intermediate Deuterated Androsterone Intermediate Androsterone->Intermediate Deuterium Exchange (e.g., KOD, MeOD) Androstanolone_d3 This compound Intermediate->Androstanolone_d3 Reduction (e.g., NaBD4) G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Serum, Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Extraction Extraction (e.g., LLE, SPE) Spike_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification G cluster_0 Cytoplasm cluster_1 Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AR_DHT AR-DHT Complex AR_HSP->AR_DHT DHT Binding & HSP Dissociation AR_Dimer AR Dimerization AR_DHT->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription

References

An In-Depth Technical Guide to Androstanolone-d3: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Androstanolone-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards in their analytical workflows. This document details the physicochemical characteristics of this compound, offers an exemplary experimental protocol for its use, and visualizes relevant biological pathways and analytical procedures.

Core Chemical Properties and Structure

This compound, also known as 5α-Dihydrotestosterone-d3 (DHT-d3), is the deuterated form of Androstanolone, a potent androgen and a metabolite of testosterone. The incorporation of three deuterium atoms at the 16 and 17 positions of the steroid backbone results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Structure

The chemical structure of this compound is identical to that of Androstanolone, with the exception of the isotopic labeling.

IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one[1][2]

Physicochemical Data

The following table summarizes and compares the key physicochemical properties of Androstanolone and its deuterated analog, this compound.

PropertyAndrostanoloneThis compound
Molecular Formula C₁₉H₃₀O₂C₁₉H₂₇D₃O₂
Molar Mass 290.44 g/mol [3][4]293.46 g/mol
Monoisotopic Mass 290.22458 u[4]293.24341 u[2]
CAS Number 521-18-6[3][4]79037-34-6[1][2]
Appearance White to off-white solidWhite to off-white solid
Melting Point 178-182 °CNot available
Solubility Soluble in ethanol, methanol, acetoneSoluble in methanol, ethanol
LogP (calculated) 3.293.29

Synthesis and Characterization

Synthesis
Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 16 and 17 positions would be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, the carbons bearing deuterium atoms will exhibit a characteristic triplet splitting pattern due to C-D coupling.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of androgens in biological matrices.

Quantification of Androgens in Human Serum by LC-MS/MS

This protocol describes a method for the simultaneous quantification of testosterone, dihydrotestosterone (DHT), androstenedione, cortisol, and prednisone in human serum using this compound as an internal standard for DHT.[5]

3.1.1. Materials and Reagents

  • This compound (internal standard)

  • Testosterone, Dihydrotestosterone, Androstenedione, Cortisol, Prednisone (analytical standards)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human serum (blank)

  • Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

  • Thaw serum samples and standards at room temperature.

  • To 100 µL of serum, add 25 µL of the internal standard working solution (containing this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of zinc sulfate solution (0.2 M in water) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Androstanolone: m/z 291.2 → 255.2

    • This compound: m/z 294.2 → 258.2

Mandatory Visualizations

Signaling Pathway

Androstanolone, as a potent androgen, exerts its biological effects through the androgen receptor signaling pathway.

androgen_signaling cluster_cell Target Cell cluster_nucleus DHT Androstanolone (DHT) AR_complex Androgen Receptor (AR) - HSP Complex DHT->AR_complex Binds DHT_AR DHT-AR Complex AR_complex->DHT_AR Conformational Change DHT_AR_dimer DHT-AR Dimer DHT_AR->DHT_AR_dimer Translocation & Dimerization nucleus Nucleus ARE Androgen Response Element (ARE) DHT_AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Biological_Response Biological Response Protein_Synthesis->Biological_Response

Caption: Androgen receptor signaling pathway of Androstanolone (DHT).

Experimental Workflow

The following diagram illustrates the major steps in the experimental workflow for the quantification of androgens in a biological sample using this compound as an internal standard.

experimental_workflow start Start: Serum Sample add_is Add Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (Zinc Sulfate) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Results data_processing->end

Caption: Experimental workflow for androgen quantification.

This guide provides foundational knowledge for the effective use of this compound in a research setting. For specific applications, further method development and validation are essential.

References

Synthesis and Isotopic Labeling of Androstanolone-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Androstanolone-d3, a crucial internal standard for mass spectrometry-based quantification of the potent androgen, Androstanolone (also known as Dihydrotestosterone or DHT). This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Introduction

Androstanolone is a biologically active metabolite of testosterone, playing a critical role in various physiological processes. Accurate quantification of Androstanolone in biological matrices is essential for both clinical diagnostics and research in endocrinology and drug development. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometric analyses by correcting for matrix effects and variations during sample preparation and analysis.[1] This guide focuses on the synthesis of Androstanolone labeled with three deuterium atoms at the 16, 16, and 17 positions (Androstanolone-16,16,17-d3).

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a readily available steroid precursor. A plausible and efficient route involves the deuteration of Epiandrosterone, which is then oxidized to the final product.

Synthesis_Pathway Epiandrosterone Epiandrosterone Androstanedione Androstanedione Epiandrosterone->Androstanedione Oxidation Androstanedione_d2 16,16-d2-Androstanedione Androstanedione->Androstanedione_d2 Base-catalyzed Deuterium Exchange (D2O, NaOD) Androstanolone_d3 This compound (16,16,17-d3) Androstanedione_d2->Androstanolone_d3 Reduction (NaBD4)

Caption: Proposed synthetic pathway for this compound from Epiandrosterone.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Oxidation of Epiandrosterone to Androstanedione

Objective: To convert the 3β-hydroxyl group of Epiandrosterone to a ketone to yield Androstanedione.

Materials:

  • Epiandrosterone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Epiandrosterone in a minimal amount of acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the dried solution and purify the crude product by column chromatography on silica gel to obtain pure Androstanedione.

Step 2: Deuterium Exchange to form 16,16-d2-Androstanedione

Objective: To introduce two deuterium atoms at the C-16 position of Androstanedione.

Materials:

  • Androstanedione

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • Anhydrous methanol-d4 (CD₃OD)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Androstanedione in anhydrous methanol-d4.

  • Add a catalytic amount of a solution of sodium deuteroxide in D₂O.

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the deuterium incorporation by mass spectrometry on aliquots taken from the reaction mixture.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a weak acid (e.g., ammonium chloride).

  • Remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane.

  • Wash the organic extract with D₂O and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield 16,16-d2-Androstanedione.

Step 3: Reduction of 16,16-d2-Androstanedione to this compound

Objective: To stereoselectively reduce the 17-keto group of 16,16-d2-Androstanedione to a 17β-hydroxyl group using a deuterated reducing agent.

Materials:

  • 16,16-d2-Androstanedione

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 16,16-d2-Androstanedione in anhydrous methanol and cool the solution in an ice bath.

  • Slowly add sodium borodeuteride in small portions to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the dried solution and purify the crude product by column chromatography on silica gel to afford this compound.

Purification and Characterization

Purification

The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Purification_Workflow Crude Crude this compound HPLC HPLC Purification (Reversed-Phase C18) Crude->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis (LC-MS) Fractions->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for the purification of this compound.

HPLC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic distribution. The expected molecular ion peak for this compound (C₁₉H₂₇D₃O₂) would be at m/z 293.2434 (for [M]+) or 294.2513 (for [M+H]+), which is 3 mass units higher than the unlabeled Androstanolone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the Androstanolone backbone. The absence or significant reduction of signals corresponding to the protons at C-16 and C-17 would confirm successful deuteration at these positions.

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The signals for the deuterated carbons (C-16 and C-17) will be split into multiplets due to deuterium coupling and will have a lower intensity compared to the corresponding signals in the unlabeled compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Note: The values presented here are illustrative and will vary depending on the specific experimental conditions and optimization.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1Epiandrosterone (10 g)Androstanedione9.928.989.7
2Androstanedione (8 g)16,16-d2-Androstanedione8.067.593.0
316,16-d2-Androstanedione (7 g)This compound7.036.186.8

Table 2: Characterization Data

ParameterMethodExpected Value/Result
Chemical Purity HPLC-UV> 98%
Molecular Formula -C₁₉H₂₇D₃O₂
Molecular Weight -293.48 g/mol
Exact Mass HRMS293.2434
Isotopic Enrichment MS> 98% d₃
¹H NMR 500 MHz, CDCl₃Absence of signals for H-16α, H-16β, and H-17α
¹³C NMR 125 MHz, CDCl₃Triplet for C-16, multiplet for C-17

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The described synthetic route offers a reliable method for producing this essential internal standard for researchers and professionals in the fields of endocrinology, clinical chemistry, and pharmaceutical development. The successful synthesis and rigorous characterization of this compound are paramount for ensuring the accuracy and reliability of quantitative androgen analysis.

References

Decoding the Androstanolone-d3 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like Androstanolone-d3 is a critical document that guarantees its identity, purity, and concentration. For researchers in drug development and related fields, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of bioanalytical assays. This in-depth guide provides a detailed explanation of the key components of an this compound CoA, including the underlying experimental methodologies and data interpretation.

Product Identification and General Information

A Certificate of Analysis begins with fundamental information to identify the specific lot of the material. This section typically includes:

  • Product Name: this compound (also known as Dihydrotestosterone-d3 or DHT-d3)

  • Catalog Number: A unique identifier assigned by the supplier.

  • Lot Number: A specific batch identifier for traceability.

  • Chemical Formula: C₁₉H₂₇D₃O₂

  • Molecular Weight: Approximately 293.48 g/mol

  • CAS Number: 79037-34-6

  • Storage Conditions: Recommended temperature for maintaining stability (e.g., -20°C).

  • Date of Analysis: The date the quality control testing was performed.

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical results. These are typically summarized in a table for clarity and easy assessment of the product's quality against its specifications.

Analytical Test Methodology Specification Result
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to structureConforms
Chemical Purity HPLC-UV/MS≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 99% atom % D99.6%
Deuterium Incorporation Mass Spectrometryd₃ ≥ 99%, d₀ ≤ 0.5%d₃ = 99.6%, d₀ = 0.1%
Concentration (if sold as a solution) qNMR or Gravimetric Preparation100 µg/mL ± 5%100.2 µg/mL
Residual Solvents GC-MSAs per USP <467>Conforms
Appearance Visual InspectionWhite to off-white solidWhite solid

Detailed Experimental Protocols

A comprehensive CoA will often reference the specific analytical methods used to generate the data. Below are detailed explanations of the typical experimental protocols.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the molecule and the position of the deuterium labels.

  • Methodology:

    • Sample Preparation: A few milligrams of the this compound standard are dissolved in a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H-NMR (Proton NMR): Provides information on the number and environment of proton atoms. In this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced.

      • ¹³C-NMR (Carbon-13 NMR): Shows the different carbon environments in the molecule. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a shift in their resonance compared to the unlabeled compound.

  • Data Interpretation: The obtained spectra are compared with reference spectra of unlabeled Androstanolone and known spectral data for similar deuterated compounds to confirm the structural integrity.

3.1.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of this compound, which will be higher than the unlabeled compound due to the presence of deuterium atoms.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used to generate intact molecular ions.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 294.2).

Chemical Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate and quantify any chemical impurities present in the this compound standard.

  • Methodology:

    • Instrumentation: An HPLC system equipped with a UV or a Mass Spectrometric (MS) detector.

    • Column: A reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) or MS detection to identify impurities by their mass.

  • Data Interpretation: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Isotopic Purity and Deuterium Incorporation Analysis

3.3.1. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To accurately determine the isotopic distribution and confirm the level of deuterium incorporation.

  • Methodology:

    • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Analysis: The instrument is set to acquire a high-resolution mass spectrum of the molecular ion region.

  • Data Interpretation: The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Androstanolone are measured. The isotopic purity is the percentage of the d₃ species relative to all isotopic variants.

Concentration Determination

3.4.1. Quantitative NMR (qNMR)

  • Purpose: To accurately determine the concentration of the this compound solution.

  • Methodology:

    • Sample Preparation: A precisely weighed amount of the this compound solution is mixed with a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in an NMR tube with a suitable deuterated solvent.

    • Data Acquisition: A ¹H-NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: The signals for both the analyte (this compound) and the internal standard are integrated.

  • Calculation: The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V_analyte)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Mandatory Visualizations

General Workflow for Certificate of Analysis Generation

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Chemical Purity (HPLC) Purification->Purity Isotopic Isotopic Purity (HRMS) Purification->Isotopic Concentration Concentration (qNMR/Gravimetric) Purification->Concentration CoA_Generation Certificate of Analysis Generation Identity->CoA_Generation Purity->CoA_Generation Isotopic->CoA_Generation Concentration->CoA_Generation Review QA/QC Review and Approval CoA_Generation->Review Release Product Release Review->Release

Caption: Workflow for generating a Certificate of Analysis for this compound.

Analytical Testing Logical Flow

Analytical_Flow cluster_tests start This compound Bulk Material identity Identity Confirmed? start->identity chem_purity Chemical Purity ≥ 98%? identity->chem_purity Yes fail Fail identity->fail No iso_purity Isotopic Purity ≥ 99% d3? chem_purity->iso_purity Yes chem_purity->fail No pass Pass iso_purity->pass Yes iso_purity->fail No

Caption: Decision flow for analytical testing of this compound.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides critical data for researchers relying on this internal standard for quantitative analysis. A thorough understanding of each section, from the summary data to the detailed experimental protocols, empowers scientists to critically evaluate the quality of the material and ensure the integrity of their experimental results. This guide serves as a technical resource to aid in the interpretation of this vital quality control document.

Commercial Sources and Technical Applications of High-Purity Androstanolone-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Androstanolone-d3 (also known as Dihydrotestosterone-d3 or DHT-d3). It also details key experimental protocols for its use and outlines the fundamental signaling pathway of its unlabeled counterpart, Androstanolone.

This compound is a stable isotope-labeled internal standard essential for accurate quantification of Androstanolone in biological matrices using mass spectrometry-based methods. Its use is critical in a variety of research areas, including endocrinology, clinical chemistry, and anti-doping analysis.

High-Purity this compound: Commercial Availability and Quality

The procurement of high-purity, well-characterized this compound is paramount for the integrity of experimental data. Several reputable suppliers specialize in the synthesis and certification of such analytical standards. While the exact purity and isotopic enrichment can vary by lot and are definitively stated on the Certificate of Analysis (CoA) provided by the vendor, the following table summarizes the typical specifications offered by leading commercial sources.

SupplierProduct NameCatalog Number (Example)FormChemical PurityIsotopic Enrichment (d3)Notes
LGC Standards This compound (1.0 mg/ml in Methanol)TRC-KIT0822-1MLSolutionCheck CoACheck CoAA subsidiary of LGC Group, which includes Toronto Research Chemicals (TRC).[1][2]
Cerilliant (a brand of MilliporeSigma) 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) SolutionD0771MLSolutionCertified Reference MaterialCheck CoAProvided as a solution at a concentration of 100 µg/mL in methanol.[3]
Cayman Chemical Testosterone-d332986Crystalline Solid≥98%≥99% (d1-d3), ≤1% d0Data for the closely related Testosterone-d3 standard, indicative of expected quality.
Benchchem This compound79037-34-6Not specified≥98% (Typical)>95% (Typical, example given: 96.50%)[4]Provides an example of isotopic purity data.[4]
Toronto Research Chemicals (TRC) This compoundNot specifiedNot specifiedHigh PurityHigh EnrichmentA leading supplier of stable isotope-labeled compounds.[5][6]

Note: The data presented are typical values and should be confirmed by consulting the lot-specific Certificate of Analysis from the supplier.

Quality Control and Characterization of this compound

Suppliers of high-purity this compound employ a range of analytical techniques to ensure the identity, purity, and isotopic enrichment of their standards. This rigorous quality control is essential for their use in quantitative assays. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight and structure of the deuterated compound. High-resolution mass spectrometry (HRMS) is critical for determining the isotopic distribution and ensuring high enrichment of the d3 species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine the concentration of the standard in solution.

Experimental Protocols: Quantification of Androstanolone in Serum by LC-MS/MS

The following is a generalized protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Androstanolone (DHT) in human serum, utilizing this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, calibrator, or quality control sample in a glass tube, add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay, e.g., 0.25 ng/mL).

  • Vortex the mixture and allow it to equilibrate at 4°C for 15 minutes.

  • Add 1 mL of methyl t-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids into the organic phase.

  • Allow the phases to separate by standing at 4°C for 1 hour or by freezing the lower aqueous layer at -80°C for 30 minutes.

  • Decant the upper organic layer (MTBE) into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 75 µL of a suitable solvent, such as 20% methanol in water.

2. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 mm × 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient might start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration phase. A specific example could be: 10% B to 50% B over 2 minutes, then to 60% B over 8 minutes, followed by a wash and re-equilibration.

  • Flow Rate: Approximately 0.3-0.7 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20-50 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both Androstanolone and this compound would be monitored. For example:

    • Androstanolone (DHT): m/z 291.2 → [product ion 1], m/z 291.2 → [product ion 2]

    • This compound (DHT-d3): m/z 294.2 → [corresponding product ion 1], m/z 294.2 → [corresponding product ion 2]

  • Instrument Parameters: Parameters such as ion spray voltage, source temperature, and collision energy should be optimized for the specific instrument and analytes.

Androstanolone Signaling Pathway

Androstanolone is the most potent endogenous androgen, and its biological effects are mediated through the androgen receptor (AR). The signaling pathway is a critical area of study in prostate cancer and other androgen-dependent conditions.

Androstanolone_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Androstanolone (DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_complex Binds to AR Five_alpha_reductase->DHT AR_DHT_complex AR-DHT Complex AR_complex->AR_DHT_complex HSP Dissociation AR_dimer AR-DHT Dimer AR_DHT_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis (Translation) mRNA->Protein Translates to Cellular_Response Cellular Response Protein->Cellular_Response Leads to Experimental_Workflow start Start: Biological Sample (e.g., Serum) spike Spike with This compound (Internal Standard) start->spike extraction Liquid-Liquid Extraction spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing: Peak Integration & Ratio Calculation (Analyte/IS) lcms->data quantification Quantification (using calibration curve) data->quantification end End: Final Concentration quantification->end

References

The Sentinel Within: A Technical Guide to Androstanolone-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of steroid hormone measurement, precision and accuracy are paramount. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering unparalleled sensitivity and specificity. However, the inherent variability in sample preparation and instrument response necessitates the use of a reliable internal standard. This guide provides an in-depth exploration of Androstanolone-d3 (deuterated dihydrotestosterone), a cornerstone internal standard for the accurate quantification of androgens.

The Principle of Stable Isotope Dilution

The use of this compound is predicated on the principle of stable isotope dilution (SID). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the endogenous analyte (Androstanolone) but has a different mass due to the incorporation of deuterium atoms.

Because the internal standard and the analyte behave virtually identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for experimental inconsistencies.

Experimental Protocol: Quantification of Androgens in Serum using this compound

This section details a representative experimental protocol for the simultaneous quantification of several androgens, including Androstanolone (Dihydrotestosterone or DHT), using this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation is critical for accurate results. The following protocol outlines a common approach involving protein precipitation and liquid-liquid extraction.

  • Aliquoting and Internal Standard Spiking:

    • Pipette 200 µL of serum, plasma, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.

    • Add 50 µL of an internal standard working solution containing this compound (and other relevant deuterated steroids) in a 50:50 methanol:water solution. The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument sensitivity.

    • Vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation:

    • Add 100 µL of 50 g/L zinc sulfate solution to each tube to precipitate proteins.

    • Vortex for 1 minute.

    • Add 100 µL of acetonitrile.

    • Vortex for another minute.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Vortex vigorously for 1 minute to extract the steroids into the organic phase.

    • Centrifuge the samples at 1,700 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new set of clean tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 75 µL of a 20:80 methanol:water solution.

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of androgens.

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A gradient from 50% to 70% Mobile Phase B over approximately 3 minutes.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 50 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for Androstanolone and its deuterated internal standard are crucial for selective and sensitive detection. These transitions involve selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for androgen analysis using this compound as an internal standard. The data presented here is representative of the performance achievable with such methods.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Declustering Potential (V)
Androstanolone291.2255.20.051540
This compound 294.2 258.2 0.05 15 40

Table 2: Method Validation Parameters

ParameterAndrostanolone
Linearity Range (nmol/L) 0.09 - 35
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (nmol/L) 0.09
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect (%) Minimal (< 15%)
Extraction Recovery (%) > 85%

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of androgens using this compound as an internal standard.

experimental_workflow Sample Serum/Plasma Sample Spiking Spike with This compound Sample->Spiking Precipitation Protein Precipitation (Zinc Sulfate/Acetonitrile) Spiking->Precipitation Extraction Liquid-Liquid Extraction (MTBE) Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis (Ratio of Analyte to IS) LC_MS->Data Result Quantitative Result Data->Result

Analytical workflow for androgen quantification.
Androgen Signaling Pathway

Androstanolone (DHT) is a potent androgen that exerts its biological effects by binding to the androgen receptor (AR). The following diagram depicts a simplified overview of the androgen signaling pathway.

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Androstanolone (DHT) Five_alpha_reductase->DHT AR_DHT AR-DHT Complex DHT->AR_DHT AR_complex Androgen Receptor (AR) + Heat Shock Proteins AR_complex->AR_DHT Binding AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Simplified androgen signaling pathway.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of androgens by LC-MS/MS. Its role as an internal standard, founded on the principle of stable isotope dilution, allows researchers and clinicians to overcome the inherent variability of analytical procedures, leading to reliable and reproducible data. The detailed protocol and performance data provided in this guide offer a comprehensive resource for the implementation of robust and high-quality androgen analysis in a variety of research and clinical settings. The continued use of deuterated internal standards like this compound will undoubtedly contribute to advancements in our understanding of androgen-related physiology and pathology.

The Isotopic Purity of Deuterated Steroids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and assessing the isotopic purity of deuterated steroids. Deuterated steroids are invaluable tools in various scientific disciplines, including metabolic research, clinical diagnostics, and pharmaceutical development. Their utility is fundamentally linked to their isotopic purity, which dictates their effectiveness as internal standards, tracers, and therapeutic agents.

The Critical Role of Isotopic Purity

Deuterium-labeled steroids are synthetic analogs of endogenous steroids where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification in mass provides a powerful analytical handle without significantly altering the molecule's chemical properties. The primary applications of deuterated steroids underscore the importance of high isotopic purity:

  • Internal Standards in Mass Spectrometry: In quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated steroids are the gold standard for internal standards.[1] They co-elute with the endogenous analyte and compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1]

  • Metabolic Studies: Deuterated steroids serve as tracers to elucidate complex metabolic pathways. By tracking the fate of the deuterium-labeled molecule, researchers can identify and quantify metabolites, providing insights into drug metabolism and disease pathophysiology.

  • Pharmacokinetic and Bioavailability Studies: The use of deuterated analogs allows for the simultaneous administration of the labeled and unlabeled drug (a "microtracer" study), enabling precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Therapeutic Agents: The "deuterium switch" is a drug development strategy where replacing hydrogen with deuterium at a metabolic "hotspot" can slow down the rate of drug metabolism. This kinetic isotope effect can lead to improved pharmacokinetic profiles, enhanced efficacy, and a better safety profile.[2]

The presence of unlabeled (d0) or partially deuterated species can compromise the accuracy of quantitative assays and confound the interpretation of metabolic studies. Therefore, rigorous assessment of isotopic purity is a critical quality attribute for any application involving deuterated steroids.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated steroids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between isotopologues based on their precise mass-to-charge ratios (m/z).

Experimental Protocol: Isotopic Purity Analysis by LC-HRMS

  • Sample Preparation:

    • Accurately weigh a small amount of the deuterated steroid standard (typically 1 mg).

    • Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution to a concentration suitable for MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is commonly used for steroid analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for steroids.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is required to resolve the isotopic peaks.

    • Scan Mode: Full scan mode over a mass range that includes the expected m/z values of all isotopologues.

    • Resolution: Set to a high value (e.g., >10,000) to ensure baseline separation of the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peak of the unlabeled steroid (d0) and all expected deuterated isotopologues (d1, d2, d3, etc.).

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of the peak areas of all detected isotopologues.

    Isotopic Purity (%) = (Area of desired isotopologue / Sum of areas of all isotopologues) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the isotopic purity of deuterated compounds without the need for a reference standard of the same compound. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: Isotopic Purity Analysis by ¹H and ²H qNMR

  • Sample Preparation:

    • Accurately weigh a precise amount of the deuterated steroid (e.g., 10-20 mg).

    • Dissolve the sample in a deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) of high purity.

    • For quantitative analysis using an internal standard, add a known amount of a certified internal standard with a well-resolved signal.

  • NMR Instrument Parameters (¹H qNMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio.

    • Data Processing: Apply appropriate phasing and baseline correction.

  • NMR Instrument Parameters (²H NMR):

    • Spectrometer: A spectrometer equipped with a deuterium probe.

    • Solvent: A non-deuterated solvent is used.

    • Acquisition Parameters: Optimized for deuterium detection, which may require a larger spectral width and different pulse calibration.

  • Data Analysis:

    • ¹H NMR:

      • Integrate the residual proton signals at the positions of deuteration and compare their integrals to the integrals of protons in non-deuterated positions of the molecule.

      • The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position.

    • ²H NMR:

      • Directly observe and integrate the deuterium signals.

      • The relative integrals of the different deuterium signals can confirm the positions and extent of deuteration.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available deuterated steroids is typically very high, often exceeding 98%. However, the exact purity can vary between batches and manufacturers. It is essential to refer to the Certificate of Analysis (CoA) for specific lot information. The following table provides a summary of typical isotopic purities for some commonly used deuterated steroids.

Deuterated SteroidSupplier ExampleReported Isotopic Purity
Testosterone-d3LGC Standards99.5%[3]
Cortisol-d4Cambridge Isotope Laboratories98%[4]
Cortisol-d4CDN Isotopes98 atom % D[5]
Estradiol-d5>99%
Progesterone-d9>98%
DHEA-d5CerilliantNot specified on product page

Note: This table is for illustrative purposes. Always consult the Certificate of Analysis from the specific supplier for lot-specific data.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of working with deuterated steroids.

Androgen Receptor Signaling Pathway

Deuterated androgens, such as deuterated testosterone, are used to study the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer and other androgen-dependent conditions.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-reductase 5a-reductase Testosterone->5a-reductase DHT DHT AR-HSP AR-HSP Complex DHT->AR-HSP Binding 5a-reductase->DHT AR AR AR->AR-HSP HSP HSP HSP->AR-HSP Active AR Activated AR Dimer AR-HSP->Active AR Dissociation & Dimerization ARE Androgen Response Element Active AR->ARE Nuclear Translocation & DNA Binding Gene Transcription Gene Transcription ARE->Gene Transcription Recruitment of Co-activators

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow: Deuterated Steroid as an Internal Standard in LC-MS/MS

This workflow outlines the key steps in a typical bioanalytical method using a deuterated steroid as an internal standard for the quantification of an endogenous steroid in a biological matrix.

lc_ms_workflow Sample Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS Spiking 2. Spiking with Deuterated Internal Standard (IS) Sample Collection->IS Spiking Sample Preparation 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS Spiking->Sample Preparation LC-MS/MS Analysis 4. LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition 5. Data Acquisition (MRM mode) LC-MS/MS Analysis->Data Acquisition Quantification 6. Quantification (Analyte/IS Peak Area Ratio) Data Acquisition->Quantification Result Reporting 7. Result Reporting Quantification->Result Reporting method_selection_tree Start Start: Need to Determine Isotopic Purity of a Deuterated Steroid Question1 Is the exact position of deuteration unknown or needs confirmation? Start->Question1 Question2 Is absolute quantification without a specific isotopic standard required? Question1->Question2  No Use_NMR Use NMR (¹H and/or ²H) Question1->Use_NMR  Yes Question3 Is high-throughput analysis of many samples required? Question2->Question3  No Question2->Use_NMR  Yes Use_MS Use High-Resolution MS Question3->Use_MS  Yes MS_or_NMR Both MS and NMR are suitable Question3->MS_or_NMR  No

References

Androstanolone-d3 for Androgen Receptor Binding Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Androstanolone-d3 in the study of the androgen receptor (AR). Androstanolone, also known as dihydrotestosterone (DHT), is a potent endogenous androgen that binds to the AR with high affinity.[1][2][3] The deuterated analog, this compound, serves as a valuable tool in AR binding assays and as an internal standard for mass spectrometry-based quantification of androgens. This guide details its physicochemical properties, its role in AR binding, relevant experimental protocols, and the AR signaling pathway.

Physicochemical Properties of this compound

This compound is a synthetic, stable isotope-labeled form of androstanolone. The deuterium atoms enhance its molecular weight, allowing for its differentiation from the endogenous compound in mass spectrometry without significantly altering its chemical and biological properties.

PropertyValueSource
Molecular Formula C₁₉H₂₇D₃O₂PubChem
Molecular Weight 293.49 g/mol PubChem
CAS Number 79037-34-6ChemicalBook[4]
Synonyms 5α-Androstan-17β-ol-3-one-16,16,17-d3, Dihydrotestosterone-d3, DHT-d3PubChem[5], ChemicalBook[4]
Physical Appearance White SolidChemdad[6]
Storage Temperature -20°C FreezerChemdad[6]

Androstanolone and its Affinity for the Androgen Receptor

Androstanolone is a potent agonist of the androgen receptor.[1] Its binding affinity (Kd) for the human AR is in the range of 0.25 to 0.5 nM, which is approximately 2- to 3-fold higher than that of testosterone.[1] Due to the negligible impact of deuterium substitution on molecular interactions, the binding affinity of this compound to the androgen receptor is expected to be comparable to that of unlabeled androstanolone.

LigandBinding Affinity (Kd) for Human ARFold Increase vs. Testosterone
Androstanolone (DHT) 0.25 - 0.5 nM~2-3x
Testosterone 0.4 - 1.0 nM1x
This compound Expected to be similar to AndrostanoloneExpected to be ~2-3x

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like androstanolone, translocates to the nucleus and regulates the expression of target genes. This pathway is crucial for the development and maintenance of male characteristics.

Caption: Canonical androgen receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol is adapted from established methods and describes how to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled androgen for binding to the AR. While historically radiolabeled ligands like [³H]-R1881 or [³H]-DHT are used, this compound could be used as a non-radiolabeled competitor.

Materials:

  • AR Source: Rat prostate cytosol or purified recombinant human AR.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone (R1881).

  • Competitor: this compound or other test compounds.

  • Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the radioligand and the competitor (this compound).

  • Assay Setup: In microcentrifuge tubes, add a fixed concentration of the radioligand.

  • Competition: Add increasing concentrations of the competitor (this compound). For determining non-specific binding, add a large excess of unlabeled androstanolone.

  • Incubation: Add the AR preparation to each tube. Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by adding HAP slurry or dextran-coated charcoal, followed by centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Competitive_Binding_Assay Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Radioligand and Competitor (this compound) Dilutions Incubation Incubate Radioligand, Competitor, and AR Preparation Reagents->Incubation AR_prep Prepare AR Source (e.g., Cytosol) AR_prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Plotting Plot Competition Curve Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for a competitive androgen receptor binding assay.

Quantification of Androgens using LC-MS/MS with this compound as an Internal Standard

This compound is ideally suited as an internal standard for the accurate quantification of endogenous androgens like DHT in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: A known amount of this compound is added to the sample at the beginning of the sample preparation process. It co-elutes with the endogenous, non-deuterated androstanolone during chromatography. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for variations during sample preparation and analysis.[7][8]

Procedure Outline:

  • Sample Preparation: Spike the biological sample (e.g., serum, plasma) with a known concentration of this compound.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

  • Chromatography: Separate the extracted androgens using a suitable HPLC or UPLC column.

  • Mass Spectrometry: Detect and quantify the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.

LC_MS_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Spiking Spike Sample with This compound Extraction Extract Androgens Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Peak_Integration Integrate Peak Areas MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

Caption: Workflow for androgen quantification using LC-MS/MS with an internal standard.

Conclusion

This compound is a versatile and indispensable tool for researchers studying the androgen receptor. Its high binding affinity, which is presumed to be similar to its non-deuterated counterpart, makes it a relevant competitor in binding assays. Furthermore, its properties as a stable isotope-labeled internal standard are critical for the accurate and precise quantification of endogenous androgens in complex biological matrices. The protocols and information provided in this guide offer a solid foundation for the effective application of this compound in androgen receptor research and drug development.

References

Unveiling the Potential of Androstanolone-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the applications of deuterated Androstanolone for enhanced analytical precision and metabolic insight.

For Immediate Release

October 31, 2025 – In the intricate world of steroid analysis and androgen research, the pursuit of accuracy and reliability is paramount. This technical guide delves into the preliminary research applications of Androstanolone-d3, a deuterated isotopologue of the potent androgen, Dihydrotestosterone (DHT). Primarily utilized as an internal standard in mass spectrometry-based methods, this compound has become an indispensable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, complete with detailed experimental protocols and quantitative data to facilitate its integration into advanced research workflows.

Core Physicochemical Properties

This compound, also known as 5α-Dihydrotestosterone-d3 or Stanolone-d3, is chemically identical to its endogenous counterpart, save for the substitution of three hydrogen atoms with deuterium at the 16 and 17 positions of the steroid backbone. This isotopic labeling results in a distinct, higher mass, which is fundamental to its application as an internal standard in quantitative assays.

PropertyValueSource
Molecular Formula C₁₉H₂₇D₃O₂PubChem
Molecular Weight 293.48 g/mol PubChem
Exact Mass 293.243410433 uPubChem
CAS Number 79037-34-6LGC Standards[1]
Synonyms 5α-Androstan-17β-ol-3-one-16,16,17-d3, DHT-d3LGC Standards[1]
Physical Description White SolidChemdad[2]
Storage Temperature -20°C FreezerChemdad[2]

Synthesis of this compound: An Overview

The synthesis of this compound typically involves the introduction of deuterium atoms into the androstanolone steroid framework through chemical reduction of a suitable precursor using a deuterated reagent. While specific, detailed protocols are often proprietary, a general methodology can be outlined based on established principles of steroid chemistry.

A common strategy involves the use of a precursor steroid with a 17-keto group and a double bond at the 16-position. This precursor can then be subjected to a reduction reaction using a deuterium source.

Generalized Synthetic Pathway:

G Precursor Androst-16-en-3,17-dione Intermediate1 Reduction of 17-keto group and saturation of C16-C17 double bond Precursor->Intermediate1 e.g., Catalytic Deuteration (D2, Pd/C) Intermediate2 Introduction of Deuterium Intermediate1->Intermediate2 Further reduction/deuteration steps Final_Product This compound (16,16,17-d3) Intermediate2->Final_Product

Caption: Generalized synthetic workflow for this compound.

A plausible, though not explicitly detailed in public literature, multi-step synthesis could involve:

  • Protection of the 3-keto group of a suitable starting material like androstenedione.

  • Introduction of a double bond at the C16-C17 position.

  • Reduction of the 17-keto group and saturation of the C16-C17 double bond using a deuterium source such as deuterium gas (D₂) in the presence of a catalyst like Palladium on carbon (Pd/C). This step would introduce deuterium at the 16 and 17 positions.

  • Deprotection of the 3-keto group to yield the final product.

Primary Application: Internal Standard in Mass Spectrometry

The most prominent and well-documented application of this compound is as an internal standard for the accurate quantification of endogenous androgens, particularly DHT, in biological matrices such as serum and plasma. Its use is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for steroid hormone analysis due to their high sensitivity and specificity.

The Role of an Internal Standard:

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an ideal internal standard for DHT because:

  • Chemical Similarity: It is chemically identical to DHT, ensuring it behaves similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

  • Mass Difference: The three deuterium atoms give it a mass difference of +3 Da compared to DHT, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

  • Co-elution: It co-elutes with DHT during liquid chromatography, ensuring that any matrix effects (e.g., ion suppression or enhancement) affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample processing and instrument response, leading to highly accurate and precise quantification.

Experimental Workflow for Androgen Quantification using LC-MS/MS:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Ratio Calculate Analyte/Internal Standard Ratio MS->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Caption: General workflow for androgen quantification using LC-MS/MS with an internal standard.

Detailed Experimental Protocol: Androgen Quantification in Serum

This protocol is a composite based on several published methods for the simultaneous quantification of multiple androgens.

1. Sample Preparation:

  • Thawing and Aliquoting: Thaw frozen serum samples at room temperature. Vortex and aliquot 200-500 µL into a clean polypropylene tube.

  • Internal Standard Spiking: Add a known amount of this compound (and other deuterated internal standards for other analytes) in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or zinc sulfate solution, to the samples. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Vortex vigorously to extract the steroids into the organic phase. Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the steroids with an appropriate solvent. Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Androstanolone (DHT) 291.2255.2
This compound 294.2258.2
Testosterone 289.297.1
Testosterone-d3 292.297.1

Note: Specific MRM transitions may vary depending on the instrument and optimization.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Research Applications

The use of this compound as an internal standard has enabled the development of highly sensitive and precise analytical methods for DHT. The table below summarizes the Lower Limits of Quantification (LLOQ) for DHT achieved in various studies utilizing deuterated internal standards.

Study FocusMatrixLLOQ for DHTReference
Simultaneous quantification of 7 steroidsPostmenopausal Serum10 pg/mLPubMed[3]
Simultaneous quantification of 13 steroidsHuman Serum0.08-7.81 ng/mL (for all steroids)PubMed[4]
Multisteroid assay for clinical useHuman Serum0.3 nmol/LMDPI[5]
Androgen quantificationSerumMeasuring range up to 5 nmol/LWaters[6]

Emerging Research Applications

While its primary role is as an internal standard, the principles of stable isotope labeling suggest potential for this compound in other research areas:

  • Metabolic Tracer Studies: this compound can be used as a tracer to study the metabolism of DHT in vitro and in vivo. By administering deuterated androstanolone, researchers can track its conversion to other metabolites using mass spectrometry, providing insights into the pathways of androgen metabolism and inactivation. This is particularly relevant in studying conditions like benign prostatic hyperplasia and prostate cancer, where androgen metabolism is often altered.

  • Pharmacokinetic Studies: The use of deuterated compounds can help in determining the pharmacokinetic properties of a drug. While not a therapeutic agent itself, studies with this compound could provide a baseline for understanding the absorption, distribution, metabolism, and excretion of DHT and its analogs.

  • Androgen Receptor Binding and Action: Although the deuterium substitution is unlikely to significantly alter its binding affinity to the androgen receptor (AR), this compound could be used in competitive binding assays. Furthermore, its use in cell-based assays could help to dissect the downstream effects of AR activation, with the ability to distinguish the administered deuterated compound from endogenous DHT.

Signaling Pathway of Androgen Action:

The biological effects of Androstanolone are mediated through the androgen receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androstanolone (DHT) or this compound AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_DHT AR-DHT Complex AR_HSP->AR_DHT Binding and HSP dissociation AR_dimer AR Dimerization AR_DHT->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Transcription of Target Genes ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

References

Methodological & Application

Application Notes and Protocols for Androstanolone-d3 Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Androstanolone-d3 as an internal standard in the quantitative analysis of Androstanolone (also known as Dihydrotestosterone or DHT) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Androstanolone is a potent androgenic steroid hormone critical in the development and maintenance of male characteristics.[1] Accurate quantification of Androstanolone in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as the preferred method for steroid analysis due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., serum, plasma, tissue) and the desired level of cleanliness. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of serum or plasma, add 25 µL of the this compound internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • Protocol:

    • To 200 µL of serum or plasma, add the this compound internal standard.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 g for 5 minutes to separate the aqueous and organic layers.

    • Freeze the aqueous layer at -80°C and decant the organic (upper) layer into a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50% methanol in water) for injection into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput applications.

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample (serum/plasma with internal standard, diluted with a weak acid).

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used for steroid analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts at 50% B, increases to 95% B over several minutes, holds for a short period, and then returns to initial conditions for equilibration. The total run time is typically between 5 and 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following table provides the MRM transitions for Androstanolone and its deuterated internal standard, this compound. The transitions for this compound are inferred from those of DHT-d3.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Androstanolone 291.2255.215
291.297.135
This compound 294.2258.215
294.2100.135

Note: The optimal collision energies may vary depending on the instrument used and should be optimized in the user's laboratory.

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS method for Androstanolone using a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linear Range 0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, compensated by internal standard

Table 2: Example Quality Control (QC) Sample Performance

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 0.150.16106.77.8
Medium 5.04.896.05.2
High 40.041.2103.04.5

Mandatory Visualizations

Androstanolone Signaling Pathway

Androstanolone exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[1][5]

Androstanolone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Cytoplasm Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase Androstanolone Androstanolone (DHT) Five_alpha_reductase->Androstanolone Conversion AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androstanolone->AR_HSP Binding AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response LCMSMS_Workflow Sample_Collection 1. Sample Collection (Serum, Plasma, etc.) Add_IS 2. Addition of This compound (IS) Sample_Collection->Add_IS Sample_Prep 3. Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep LC_Separation 4. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition 6. Data Acquisition MS_Detection->Data_Acquisition Data_Processing 7. Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification 8. Quantification (Analyte/IS Ratio) Data_Processing->Quantification

References

Protocol for the Quantification of Dihydrotestosterone (DHT) using Androstanolone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a crucial role in various physiological and pathophysiological processes. Accurate quantification of DHT in biological matrices is essential for research in endocrinology, oncology, and drug development. This document provides a detailed protocol for the quantification of DHT in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Androstanolone-d3 (DHT-d3) as an internal standard. The use of a stable isotope-labeled internal standard like DHT-d3 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Signaling Pathway of DHT

Testosterone, the primary male sex hormone, can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[1][2][3] DHT then binds to the androgen receptor (AR) with a higher affinity than testosterone.[3] This binding induces a conformational change in the AR, leading to its translocation into the nucleus. Inside the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes responsible for various androgenic effects.[4]

DHT_Signaling_Pathway Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Five_alpha_reductase->DHT DHT_AR_complex DHT-AR Complex AR->DHT_AR_complex Nucleus Nucleus DHT_AR_complex->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription recruits co-activators

Caption: Dihydrotestosterone (DHT) signaling pathway.

Experimental Workflow for DHT Quantification

The general workflow for quantifying DHT using LC-MS/MS involves several key steps, starting from sample collection and preparation to data acquisition and analysis. This systematic process ensures the reliable and reproducible measurement of DHT concentrations in biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction (e.g., MTBE) Spiking->Extraction Derivatization 4. Derivatization (Optional) (e.g., with Hydroxylamine) Extraction->Derivatization LC_MS_MS 5. LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis 6. Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for DHT quantification.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for the quantification of DHT in serum or plasma by LC-MS/MS.

Materials and Reagents
  • Dihydrotestosterone (DHT) analytical standard

  • This compound (DHT-d3) internal standard

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydroxylamine hydrochloride (for optional derivatization)

  • Zinc Sulfate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Equipment
  • Liquid chromatograph (UPLC or HPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 1.7 µm, 2.1 x 50 mm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation
  • Sample Collection: Collect whole blood in serum separator tubes. Allow to clot at room temperature for at least 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C until analysis.

  • Internal Standard Spiking: To 200 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.[1][5] Vortex briefly.

  • Protein Precipitation: Add 300 µL of a zinc sulfate in methanol solution to precipitate proteins.[1][5] Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 2 mL of methyl t-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the layers.[6]

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Optional but Recommended for Increased Sensitivity): To the dried extract, add 50 µL of hydroxylamine hydrochloride solution in a suitable buffer and incubate to form the oxime derivative, which enhances ionization efficiency.[6][7]

  • Reconstitution: After derivatization (or directly after drying if this step is skipped), reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).[8] Vortex to dissolve the residue.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Inject 25 µL of the final sample.[1][5]

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

ParameterValue
LC System ACQUITY UPLC or equivalent[1][5]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][5]
Mobile Phase A 10% Methanol + 0.05% Formic Acid in Water[1]
Mobile Phase B Methanol + 0.05% Formic Acid[1]
Flow Rate 0.25 - 0.4 mL/min
Column Temperature 40°C[6]
Injection Volume 25 µL[1][5]

Tandem Mass Spectrometry (MS/MS) Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)[1][5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DHT 291.2255.2
This compound (DHT-d3) 294.2258.2

Note: If derivatized with hydroxylamine, the precursor and product ions will be different. For the DHT-oxime derivative, a transition of m/z 306.3 -> 124.1 has been reported.[7] For the non-derivatized form, parent-product ion pairs of 305.2 to 255.2 for DHT and 308.2 to 258.2 for DHT-d3 have also been used.[9]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS-based DHT assays.

Table 1: Calibration and Linearity

AnalyteCalibration Range (pg/mL)Linearity (r²)
DHT25 - 2,000≥ 0.995[6]

Table 2: Limits of Detection and Quantification

ParameterValue (pg/mL)
Limit of Detection (LOD) 10[9]
Limit of Quantification (LOQ) 50[9]

Table 3: Precision and Accuracy

ParameterValue
Intra-batch Reproducibility (%CV) < 7%[6]
Inter-batch Reproducibility (%CV) < 7%[6]
Accuracy (Bias) Average difference of 2.5% compared to a reference method[6]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of DHT in biological matrices. Adherence to this detailed protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for their studies. The optional derivatization step can significantly improve sensitivity, which is crucial when measuring low physiological concentrations of DHT.

References

Application of Androstanolone-d3 in Clinical Chemistry Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgenic steroid hormone critical in male development and physiology.[1] Accurate quantification of DHT in biological matrices is essential for clinical research and diagnostics, particularly in endocrinology and drug development. Androstanolone-d3 (DHT-d3) serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its chemical similarity to the analyte and its distinct mass. This application note provides a detailed overview of the use of this compound in a robust LC-MS/MS method for the quantification of Androstanolone (DHT) in human serum.

Principle

The method employs a stable isotope dilution LC-MS/MS technique. A known amount of this compound is added to the serum samples at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous Androstanolone and experiences similar ionization and matrix effects. By comparing the signal intensity of the analyte to that of the internal standard, accurate and precise quantification can be achieved, compensating for variations during sample preparation and analysis.

Androstanolone (DHT) Signaling Pathway

Androstanolone is synthesized from testosterone by the enzyme 5-alpha-reductase.[1] It then binds to the androgen receptor (AR) in the cytoplasm, causing the dissociation of heat shock proteins.[1][2] The DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes responsible for male secondary sexual characteristics.[1][2]

DHT_Signaling_Pathway Androstanolone (DHT) Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone DHT Androstanolone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR_complex DHT-AR Complex HSP Heat Shock Proteins (HSP) HSP->AR Bound to DHT_AR_complex->HSP Dissociation ARE Androgen Response Element (ARE) DHT_AR_complex->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Experimental_Workflow Experimental Workflow for DHT Quantification Sample Serum Sample (e.g., 200 µL) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike LLE Liquid-Liquid Extraction (e.g., with MTBE) IS_Spike->LLE Dry Evaporation to Dryness (under Nitrogen) LLE->Dry Derivatization Derivatization (e.g., with Hydroxylamine) Dry->Derivatization Reconstitution Reconstitution (e.g., in Water/Methanol) Derivatization->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Note: Quantitative Analysis of Androstanolone-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed methodology for the sensitive and selective quantification of Androstanolone-d3 in biological matrices, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated stable isotope of the potent androgen Androstanolone (also known as Dihydrotestosterone or DHT), is commonly employed as an internal standard (IS) in quantitative mass spectrometric assays to ensure accuracy and precision. The protocols outlined below describe common sample preparation techniques, optimized LC-MS/MS parameters, and data analysis workflows. The inclusion of quantitative data from various studies offers a comparative overview of method performance.

Introduction

Androstanolone is a key steroid hormone in various physiological and pathological processes. Accurate measurement of its levels is crucial in endocrinology, clinical research, and drug development. Stable isotope dilution LC-MS/MS has become the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and reproducibility.[1][2] The use of a deuterated internal standard like this compound is essential to compensate for matrix effects and variations during sample preparation and analysis. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development for establishing a robust LC-MS/MS method for Androstanolone analysis using this compound as an internal standard.

Experimental

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

  • To 100 µL of serum or plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Transfer 80 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 200 µL of serum or plasma, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 1 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Allow for phase separation by letting the tubes stand at 4°C for 15 minutes.[2]

  • Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for 30 minutes.

  • Decant the organic (upper) layer containing the analytes into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 75 µL of 20% methanol in water for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration.

  • To 100 µL of serum, add 25 µL of the internal standard solution.[4]

  • Add 200 µL of methanol and 450 µL of water.[4]

  • Centrifuge the mixture at 4000 g for 5 minutes.[4]

  • Condition an Oasis MAX µElution Plate with 150 µL of methanol followed by 150 µL of water.[4]

  • Load 600 µL of the pre-treated sample onto the SPE plate.[4]

  • Wash the plate with 100 µL of 1% formic acid in 15% acetonitrile, followed by 100 µL of 1% ammonia in 15% acetonitrile.[4]

  • Elute the analytes with 35 µL of 60% acetonitrile.[4]

  • Add 35 µL of water to the eluate before injection.[4]

Experimental Workflow Diagram

G General Experimental Workflow for this compound Detection Sample Serum/Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation (for LLE/SPE) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reversed-phase column.

  • LC System: Shimadzu Nexera UHPLC or equivalent[2]

  • Column: Restek Raptor biphenyl (100 cm × 2.1 mm, 2.7 µm) or equivalent C18 column[2]

  • Mobile Phase A: Milli-Q water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Flow Rate: 0.7 mL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 50 µL

  • Gradient Elution:

    • 0.0 - 2.0 min: 25-50% B

    • 2.0 - 10.0 min: 50-60% B

    • 10.0 - 13.5 min: 65-69% B

    • 13.5 - 18.0 min: 69-75% B

    • 18.0 - 20.0 min: 85-95% B

    • 20.0 - 20.5 min: 100% B

    • 20.5 - 21.5 min: 10% B (re-equilibration)[2]

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

  • Mass Spectrometer: AB SCIEX QTRAP 6500 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 750 V[2]

  • Source Temperature: 500°C[2]

  • MRM Transitions: The following table lists representative MRM transitions for Androstanolone and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Androstanolone (Quantifier)291.2255.25025
Androstanolone (Qualifier)291.297.15040
This compound (IS) 294.2 258.2 50 25

Note: MRM parameters should be optimized for the specific instrument used.

Quantitative Data Summary

The performance of LC-MS/MS methods for Androstanolone quantification varies depending on the specific protocol and instrumentation. The following table summarizes typical quantitative performance metrics from published methods.

ParameterMethod 1Method 2Method 3
Matrix Human SerumMale Rat PlasmaHuman Plasma
Sample Volume 200 µLNot Specified200 µL
Extraction LLE (MTBE)Protein PrecipitationLLE
LOQ 0.10 ng/mL[3]1.0 ng/mL[3]0.02 ng/mL[5]
Linearity Range Not Specified1.0 - 64 ng/mL[3]Not Specified
Intra-day Precision (%CV) <15%2 - 13%[3]<12.2%
Inter-day Precision (%CV) <15%2 - 13%[3]<7.4%
Accuracy (%RE) -14.19% to 12.89%89 - 111%[3]-7.0% to 2.4%

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software (e.g., Analyst). Peak area ratios of the analyte (Androstanolone) to the internal standard (this compound) are calculated. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Androstanolone in unknown samples is then determined from this calibration curve.

Logical Relationship of Quantification

G Quantification Logic Analyte_Peak_Area Androstanolone Peak Area Peak_Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak_Area->Peak_Area_Ratio IS_Peak_Area This compound Peak Area IS_Peak_Area->Peak_Area_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Peak_Area_Ratio->Calibration_Curve Sample_Concentration Sample Concentration Calibration_Curve->Sample_Concentration

Caption: The process of calculating sample concentration from peak areas.

Conclusion

The LC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of Androstanolone in biological samples using this compound as an internal standard. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized quantitative data, offer a valuable resource for researchers and scientists in the field of steroid analysis. The presented methods are sensitive, specific, and can be adapted to various research needs.

References

The Role of Androstanolone-d3 in Advancing Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The use of isotopically labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and metabolic data. Among these, Androstanolone-d3 (deuterated dihydrotestosterone) has emerged as a critical tool for researchers in drug development and endocrinology. This application note details the use of this compound in pharmacokinetic and metabolism studies of Androstanolone (also known as Dihydrotestosterone or DHT), providing comprehensive experimental protocols and data interpretation.

Androstanolone is a potent androgenic steroid, playing a crucial role in various physiological and pathological processes.[1] Accurate measurement of its concentration in biological matrices is essential for understanding its pharmacokinetics and metabolism. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and instrument response.[2][3]

Application: Pharmacokinetic Profiling of Androstanolone

This compound is instrumental in the precise quantification of Androstanolone in biological samples, enabling the accurate determination of key pharmacokinetic parameters.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of Androstanolone from studies in humans. These studies utilized robust analytical methodologies, often employing deuterated internal standards for accurate quantification.

ParameterValueSpeciesAdministration RouteReference
Terminal Half-life ~53 minutesHuman-[4]
Absorption Half-life (crystalline DHT) 6 days (particle size <50 microns)Human (hypogonadal males)Intramuscular[2]
Absorption Half-life (crystalline DHT) 21 days (particle size 100-150 microns)Human (hypogonadal males)Intramuscular[2]
Area Under the Curve (AUC) (crystalline DHT) 14.5 ng/day/ml (particle size <50 microns)Human (hypogonadal males)Intramuscular[2]
Area Under the Curve (AUC) (crystalline DHT) 55.1 ng/day/ml (particle size 100-150 microns)Human (hypogonadal males)Intramuscular[2]
Terminal Elimination Half-life (DHT enanthate) 7 daysNon-human primate (cynomolgus monkeys)Intramuscular[5]

Experimental Protocols

Protocol 1: Quantification of Androstanolone in Human Serum using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the simultaneous quantification of thirteen steroid hormones, including Androstanolone, in human serum using ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS).[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum, add the internal standard solution containing this compound.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., BEH Shield RP18) is suitable for separation.[6]

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Androstanolone and this compound are monitored.

3. Data Analysis

  • The concentration of Androstanolone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Androstanolone.

Protocol 2: Derivatization-Based LC-MS/MS Method for Enhanced Sensitivity

For studies requiring lower limits of quantification, a derivatization step can be incorporated to improve the ionization efficiency of Androstanolone.

1. Sample Preparation and Derivatization

  • Follow the sample preparation steps from Protocol 1 (LLE).

  • After drying the extract, add a derivatizing agent such as hydroxylamine or picolinic acid.

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Perform a second extraction step to purify the derivatized analytes.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

2. LC-MS/MS Analysis

  • The LC-MS/MS conditions are similar to Protocol 1, but the MRM transitions will be specific to the derivatized forms of Androstanolone and this compound.

Visualizations

Androstanolone Metabolism Pathway

Androstanolone is synthesized from testosterone and is further metabolized into other compounds. The following diagram illustrates the key steps in its metabolic pathway.

Metabolism Testosterone Testosterone Androstanolone Androstanolone (DHT) Testosterone->Androstanolone 5α-reductase Androstanediol 3α-Androstanediol Androstanolone->Androstanediol 3α-HSD

Caption: Simplified metabolic pathway of Androstanolone.

Experimental Workflow for Androstanolone Quantification

The following diagram outlines the general workflow for the quantification of Androstanolone in biological samples using LC-MS/MS with an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Androstanolone in pharmacokinetic and metabolism studies. The use of validated LC-MS/MS methods with deuterated internal standards provides high-quality data that is crucial for advancing our understanding of androgen physiology and for the development of new therapeutics. The protocols and data presented here serve as a valuable resource for researchers in this field.

References

Quantitative Analysis of Androstanolone-d3 in Biological Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgenic steroid hormone critical in male development and physiology.[1] Its deuterated analog, Androstanolone-d3 (DHT-d3), serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the endogenous analyte, allowing for accurate correction of variations during sample preparation and analysis. This document provides a detailed protocol for the quantitative analysis of this compound, which is often used as an internal standard for the quantification of Androstanolone and other androgens in biological matrices such as serum and plasma.

Androgen Signaling Pathway

Androstanolone exerts its biological effects by binding to the androgen receptor (AR). Testosterone is converted to the more potent Androstanolone by the enzyme 5α-reductase.[1][2] Upon binding to Androstanolone in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[1][3] In the nucleus, the Androstanolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes responsible for various physiological processes.[1][3]

AndrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Androstanolone Androstanolone (DHT) FiveAlphaReductase->Androstanolone Conversion AR Androgen Receptor (AR) Androstanolone->AR Binding AR_DHT_complex AR-DHT Complex HSP Heat Shock Proteins HSP->AR AR_DHT_dimer AR-DHT Dimer AR_DHT_complex->AR_DHT_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binding GeneTranscription Gene Transcription ARE->GeneTranscription Activation

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow

The quantitative analysis of this compound, typically as an internal standard for Androstanolone, involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow is outlined below.

ExperimentalWorkflow SampleCollection 1. Sample Collection (Serum/Plasma) InternalStandard 2. Addition of This compound (IS) SampleCollection->InternalStandard ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation LiquidLiquidExtraction 4. Liquid-Liquid Extraction (e.g., MTBE) ProteinPrecipitation->LiquidLiquidExtraction EvaporationReconstitution 5. Evaporation & Reconstitution LiquidLiquidExtraction->EvaporationReconstitution LCMS_Analysis 6. LC-MS/MS Analysis EvaporationReconstitution->LCMS_Analysis DataProcessing 7. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: General experimental workflow for Androstanolone analysis.

Detailed Experimental Protocol

This protocol describes a method for the simultaneous quantification of androgens, including Androstanolone, using this compound as an internal standard in human serum.

Materials and Reagents
  • Androstanolone (DHT) and this compound (DHT-d3) certified reference standards

  • HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium fluoride (LC-MS grade)

  • Human serum (drug-free)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Thermo Scientific Vanquish)

  • Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ series)[4]

  • Analytical column: C18 or similar (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[5]

  • Nitrogen evaporator

Sample Preparation
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Androstanolone and this compound in methanol.

    • Prepare calibration standards and QCs by spiking appropriate amounts of Androstanolone standard solution into drug-free human serum. The concentration of the this compound internal standard should be kept constant across all samples, standards, and QCs.

  • Extraction Procedure:

    • Pipette 200 µL of serum samples, calibration standards, or QCs into a 96-well plate.

    • Add 10 µL of the this compound internal standard working solution to each well (except for blank samples).

    • Add 200 µL of acetonitrile to each well to precipitate proteins.[6]

    • Vortex the plate for 1 minute.

    • Add 1.5 mL of MTBE to each well for liquid-liquid extraction.[4]

    • Vortex the plate for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of 50:50 (v/v) water:methanol.[4]

    • Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Conditions
  • HPLC System:

    • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[5]

    • Mobile Phase A: Water with 0.2 mM Ammonium Fluoride[5]

    • Mobile Phase B: Methanol with 0.2 mM Ammonium Fluoride[5]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 20 µL

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A representative gradient is shown in the table below.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Selected Reaction Monitoring (SRM)

    • The specific precursor and product ion transitions for Androstanolone and this compound need to be optimized for the specific instrument used. Representative transitions are provided in the table below.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of Androstanolone using this compound as an internal standard.

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.050
1.050
5.095
6.095
6.150
8.050

Table 2: Mass Spectrometry Parameters (SRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Androstanolone (DHT)291.2255.215
Androstanolone (DHT) - Qualifier291.297.125
This compound (DHT-d3)294.2258.215

Table 3: Method Validation Parameters

ParameterResult
Linearity Range10 - 5000 pg/mL
Correlation Coefficient (r²)> 0.995[4]
Lower Limit of Quantification (LLOQ)10 pg/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of Androstanolone and other androgens in biological matrices. The detailed protocol and performance characteristics presented in this application note offer a comprehensive guide for researchers and scientists in the field of endocrinology, clinical chemistry, and drug development. Adherence to proper validation procedures is crucial to ensure the accuracy and precision of the analytical data.

References

Androstanolone-d3 for Doping Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Androstanolone-d3 as an internal standard in doping control analytical methods. The methodologies outlined are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques for the quantitative analysis of Androstanolone (Dihydrotestosterone - DHT) in human urine.

Introduction

Androstanolone, a potent androgen and metabolite of testosterone, is a prohibited substance under the World Anti-Doping Agency (WADA) code. Its detection in athlete urine samples is a key aspect of anti-doping programs. To ensure the accuracy and reliability of quantitative analyses, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of Androstanolone, is an ideal internal standard as it co-elutes with the target analyte and exhibits similar ionization and fragmentation patterns in mass spectrometry, while being distinguishable by its mass-to-charge ratio. This allows for precise quantification by correcting for variations during sample preparation and analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

This protocol describes the analysis of Androstanolone in urine using this compound as an internal standard, followed by GC-MS/MS detection. The method involves enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization.

2.1.1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of a working solution of this compound (concentration will depend on the expected analyte concentration, typically in the range of 10-50 ng/mL).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 55°C for 1 hour to deconjugate the steroids.

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, adjust the pH of the sample to >9 with a suitable buffer or base.

    • Add 5 mL of an extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-pentane and diethyl ether).

    • Vortex for 5-10 minutes and then centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol.[1]

    • Heat the mixture at 65°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

    • After cooling, the sample is ready for GC-MS/MS analysis.

2.1.2. GC-MS/MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-1ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 230°C.

    • Ramp 2: 20°C/min to 310°C, hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for Androstanolone-TMS and this compound-TMS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Androstanolone-TMS (Quantifier)434.3254.215
Androstanolone-TMS (Qualifier)434.3209.220
This compound-TMS (Internal Standard)437.3257.215
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides an alternative method for the quantification of Androstanolone using this compound as an internal standard with LC-MS/MS. This method may not require derivatization.

2.2.1. Sample Preparation

  • Enzymatic Hydrolysis: Same as in the GC-MS/MS protocol (Section 2.1.1.1).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 30% B

    • 9.1-12 min: 30% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Androstanolone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Androstanolone (Quantifier)291.2255.212
Androstanolone (Qualifier)291.297.125
This compound (Internal Standard)294.2258.212

Data Presentation

The following tables summarize typical quantitative data for the analysis of Androstanolone using a deuterated internal standard. The values are representative and may vary depending on the specific instrumentation and matrix.

Table 3: Method Validation Parameters for GC-MS/MS Analysis

ParameterValue
Limit of Detection (LOD)0.5 - 2 ng/mL
Limit of Quantification (LOQ)1 - 5 ng/mL
Linearity (r²)> 0.99
Recovery85 - 110%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%

Table 4: Method Validation Parameters for LC-MS/MS Analysis

ParameterValue
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 2 ng/mL
Linearity (r²)> 0.99
Recovery90 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (2 mL) IS_add Add this compound Internal Standard Urine->IS_add Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C, 1h) IS_add->Hydrolysis LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (MSTFA) (65°C, 30 min) Evaporation->Derivatization GC_MS GC-MS/MS Analysis (MRM Mode) Derivatization->GC_MS Injection Data Data Acquisition and Quantification GC_MS->Data

Caption: Workflow for Androstanolone analysis by GC-MS/MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (2 mL) IS_add Add this compound Internal Standard Urine->IS_add Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C, 1h) IS_add->Hydrolysis SPE Solid-Phase Extraction (C18 Cartridge) Hydrolysis->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS Injection Data Data Acquisition and Quantification LC_MS->Data

Caption: Workflow for Androstanolone analysis by LC-MS/MS.

References

Application Notes and Protocols: The Use of Androstanolone-d3 in Endocrinology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Androstanolone-d3, a deuterated analog of the potent androgen dihydrotestosterone (DHT), in endocrinology research. Its primary application lies in serving as a robust internal standard for the accurate quantification of endogenous androgens using mass spectrometry.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled version of Androstanolone (also known as 5α-dihydrotestosterone or DHT).[1][2][3] In this compound, three hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[4]

The use of deuterated internal standards like this compound is considered the gold standard in quantitative mass spectrometry-based assays.[5] This is because the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, which effectively corrects for variations in extraction efficiency, matrix effects, and instrument response.[4]

Key Applications in Endocrinology Research

The principal application of this compound in endocrinology research is as an internal standard for the accurate quantification of Androstanolone (DHT) and other related androgens, such as testosterone, in biological matrices. This is crucial for a variety of research areas:

  • Clinical Research: Accurate measurement of androgen levels is vital in studies of endocrine disorders, including hypogonadism, benign prostatic hyperplasia (BPH), and androgenic alopecia (male pattern baldness).[6][7][8]

  • Drug Development: In the development of therapies targeting the androgen axis, such as 5α-reductase inhibitors, precise quantification of DHT is essential to assess drug efficacy.

  • Metabolic Studies: Isotope-labeled steroids are used to trace the metabolic pathways of androgens in vivo.[9]

  • Anti-Doping: Regulatory bodies in sports use mass spectrometry with internal standards for the sensitive and specific detection of synthetic anabolic steroids.[10]

Quantitative Data for LC-MS/MS Methods

The following tables summarize typical quantitative parameters for the analysis of androgens using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Mass Spectrometry Parameters for Androgen Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Androstanolone (DHT) 291.2255.215
This compound (IS) 294.2258.215
Testosterone 289.297.125
Testosterone-d3 (IS) 292.297.125
Androstenedione 287.297.122

Note: The specific MRM transitions and collision energies may vary depending on the instrument and source conditions.

Table 2: Performance Characteristics of LC-MS/MS Assays for Androgens

ParameterTestosteroneAndrostenedioneDihydrotestosterone
Lower Limit of Quantitation (LLOQ) 0.17 - 11 ng/dL0.17 nmol/L0.1 nmol/L
Linearity (r²) >0.99>0.99>0.99
Intra-Assay Precision (%CV) < 6%< 8%< 10%
Inter-Assay Precision (%CV) < 10%< 10%< 10%
Recovery 85-115%85-115%85-115%

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Serum Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common method for extracting androgens from serum prior to LC-MS/MS analysis.

Materials:

  • Serum samples

  • This compound internal standard solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Zinc Sulfate solution

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • Thaw serum samples at room temperature.

  • To 100 µL of serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. Vortex briefly.

  • Add 100 µL of zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.

  • Add 100 µL of acetonitrile and mix for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-55°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or ammonium fluoride.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate the androgens.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizations

Dihydrotestosterone (DHT) Signaling Pathway

DHT_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Enters Cell DHT DHT (Androstanolone) SRD5A->DHT Conversion AR_HSP AR-HSP Complex DHT->AR_HSP Binds to AR AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP DHT_AR DHT-AR Complex AR_HSP->DHT_AR HSP Dissociation ARE Androgen Response Element (ARE) DHT_AR->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Dihydrotestosterone (DHT) signaling pathway.

Experimental Workflow for Serum Androgen Quantification

Androgen_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Serum Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Extract 4. Liquid-Liquid Extraction Precipitate->Extract Evaporate 5. Evaporation Extract->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute LC 7. LC Separation Reconstitute->LC MS 8. MS/MS Detection (MRM) LC->MS Integrate 9. Peak Integration MS->Integrate Calculate 10. Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate

Caption: Workflow for serum androgen quantification using LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Androstanolone-d3 Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Androstanolone-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification?

A1: The most common sources of variability in this compound quantification by LC-MS/MS include sample preparation inconsistencies, matrix effects, chromatographic issues, and improper mass spectrometer settings. It is crucial to have a robust and validated method to minimize these variabilities.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While this compound can be analyzed without derivatization, derivatization can significantly improve ionization efficiency and sensitivity, especially when low detection limits are required.[1][2][3] Common derivatizing agents for steroids include those targeting hydroxyl and keto groups, which can enhance the signal in the mass spectrometer.[3]

Q3: How can I minimize matrix effects in my assay?

A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[4] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ thorough sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[7]

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard, such as this compound, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[8][9]

Q4: What are the key parameters to optimize for the MS/MS detection of this compound?

A4: For optimal MS/MS detection, focus on the following parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of androgens like Androstanolone.

  • MRM Transitions: Select specific and intense precursor-to-product ion transitions (Multiple Reaction Monitoring) for both Androstanolone and its deuterated internal standard.[10]

  • Collision Energy (CE) and Cone Voltage: Optimize these parameters to achieve the most stable and intense fragment ion signals.[10]

Q5: How should I store my biological samples to ensure the stability of this compound?

A5: For long-term stability, it is recommended to store biological samples (e.g., serum, plasma) at -80°C.[11] Studies have shown that many steroids are stable in plasma for extended periods when stored at low temperatures.[11][12] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[12] For dried blood spots, storage at -20°C, 4°C, and room temperature can maintain stability for up to 6 months for many steroids, though some exceptions exist.[13]

Troubleshooting Guides

Poor Peak Shape

Problem: I am observing poor peak shapes (tailing, fronting, or split peaks) for this compound.

Possible Causes and Solutions:

CauseSolution
Column Contamination/Deterioration Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14][15]
Inappropriate Injection Solvent The injection solvent should be weaker than or similar in composition to the initial mobile phase to avoid peak distortion.[15][16]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[5]
Sample Overload Reduce the injection volume or dilute the sample.[16][17]
Co-elution with an Interfering Compound Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks.[17]

G cluster_0 Observe Poor Peak Shape cluster_1 Initial Checks cluster_2 Hardware & Column Health cluster_3 Method Optimization cluster_4 Resolution start Tailing, Fronting, or Split Peak check_solvent Is injection solvent weaker than mobile phase? start->check_solvent check_load Is sample concentration appropriate? check_solvent->check_load Yes optimize_gradient Optimize chromatographic gradient check_solvent->optimize_gradient No flush_column Flush column with strong solvent check_load->flush_column Yes check_load->optimize_gradient No check_connections Inspect tubing and connections for dead volume flush_column->check_connections replace_guard Replace guard column check_connections->replace_guard replace_column Replace analytical column replace_guard->replace_column Issue Persists end Peak Shape Improved replace_guard->end Issue Resolved replace_column->end optimize_gradient->end

Low Signal Intensity or Sensitivity

Problem: The signal intensity for this compound is low, resulting in poor sensitivity.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mass Spectrometer Parameters Tune the mass spectrometer specifically for this compound. Optimize the cone voltage and collision energy for the selected MRM transitions.[10]
Poor Ionization Consider derivatization to improve ionization efficiency.[1][2] Also, ensure the mobile phase composition is suitable for ESI, for example, by adding a small amount of an appropriate modifier like ammonium fluoride.[18]
Sample Loss During Preparation Evaluate each step of your sample preparation protocol for potential analyte loss. Check extraction recovery.
Ion Suppression Improve sample cleanup to remove interfering matrix components.[4][6] Adjust the chromatography to separate the analyte from the suppression zone.

G cluster_0 Low Signal Observed cluster_1 MS Parameter Optimization cluster_2 Sample & Mobile Phase cluster_3 Sample Preparation & Matrix Effects cluster_4 Resolution start Low this compound Signal tune_ms Tune MS for this compound start->tune_ms optimize_mrm Optimize MRM transitions (CE, Cone Voltage) tune_ms->optimize_mrm check_derivatization Consider derivatization optimize_mrm->check_derivatization Signal Still Low end Signal Intensity Improved optimize_mrm->end Signal Improved optimize_mobile_phase Optimize mobile phase for ionization check_derivatization->optimize_mobile_phase eval_sample_prep Evaluate sample prep for analyte loss optimize_mobile_phase->eval_sample_prep improve_cleanup Improve sample cleanup (LLE/SPE) eval_sample_prep->improve_cleanup improve_cleanup->end

High Variability in Results

Problem: I am observing high variability (poor precision) in my quantitative results.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes. Automating sample preparation can improve reproducibility.
Internal Standard Issues Verify the concentration and stability of the internal standard stock and working solutions. Ensure the internal standard is added at the earliest possible stage of the sample preparation process to account for variability in extraction and recovery.[8]
Matrix Effects As mentioned previously, matrix effects can cause significant variability. Implement strategies to minimize them, such as improved sample cleanup and the use of a suitable internal standard.[4]
LC System Instability Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and that the column temperature is well-controlled.[14][19]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Serum sample

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of serum sample, add 10 µL of the this compound IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.[20]

  • Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.[20]

  • Centrifuge at 12,000 rpm for 5 minutes to separate the layers.[20]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and column.

Liquid Chromatography:

  • Column: A C18 or similar reversed-phase column suitable for steroid analysis (e.g., 100 x 2.1 mm, 2.6 µm).[18][21]

  • Mobile Phase A: Water with 0.1% formic acid or a suitable modifier like ammonium fluoride.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. A representative gradient might be: 0-2 min, 50% B; 2-8 min, 50-95% B; 8-9 min, 95% B; 9-10 min, 95-50% B; 10-12 min, 50% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.[20]

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined empirically for your specific instrument. For Androstanolone (precursor ion m/z ~291.2), common product ions can be found by performing a product ion scan. For this compound, the precursor ion will be shifted by +3 m/z.

  • Source Temperature: 350 - 500°C.

  • Gas Flow Rates (Nebulizer, Heater): Optimize according to the manufacturer's recommendations.

References

Technical Support Center: Androstanolone-d3 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays using Androstanolone-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[2] This interference can manifest in two primary ways:

  • Ion Suppression: A decrease in the analyte's signal response. This is the more common effect and can lead to reduced sensitivity and inaccurate quantification.[1][2]

  • Ion Enhancement: An increase in the analyte's signal response, which can also lead to erroneous results.[1]

These effects are a significant challenge in LC-MS analysis as they can compromise the accuracy, precision, and sensitivity of quantitative methods.[2][3]

Q2: What are the common causes of matrix effects?

Matrix effects arise when co-eluting matrix components interfere with the analyte's ionization process in the mass spectrometer's ion source.[4] Several mechanisms can contribute to this interference:

  • Competition for Ionization: Matrix components can compete with the analyte for available charge in the electrospray ionization (ESI) source, reducing the number of charged analyte ions that reach the detector.[1][2]

  • Droplet Formation and Evaporation: High concentrations of non-volatile matrix components, like salts and lipids, can alter the surface tension and viscosity of the ESI droplets.[5] This change can hinder the efficient formation of gas-phase analyte ions, leading to signal suppression.[5]

  • Ion Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions in the gas phase before they enter the mass analyzer.[5]

  • Source Contamination: The accumulation of non-volatile materials at the ion source orifice can physically block ions from entering the mass spectrometer or create charging issues that repel analyte ions.[6]

Phospholipids from plasma or serum samples are a particularly significant source of matrix effects in bioanalysis.[5]

Q3: Why is a stable isotope-labeled internal standard like this compound used to overcome these effects?

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[7][8] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS. This compound is chemically and structurally almost identical to the endogenous analyte (Androstanolone) but has a different mass due to the deuterium atoms.

The core principle is that the SIL-IS will have nearly identical physicochemical properties, chromatographic retention time, and ionization behavior as the analyte.[9] Therefore, it will be affected by matrix interferences in the same way as the target analyte.[8] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal suppression or enhancement will be applied to both, and the ratio will remain constant and proportional to the analyte's concentration.[8][10] This effectively compensates for variations during sample preparation and analysis, significantly improving data accuracy and precision.[1][8]

Diagram: The Concept of Matrix Effect in ESI

cluster_0 LC Eluent cluster_1 MS Ion Source (ESI) cluster_2 Mass Analyzer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Interference (Ion Suppression) Droplet->GasPhase Evaporation & Ionization Detector Detector GasPhase->Detector Analyte Signal

Caption: Ion suppression caused by matrix components in the ESI source.

Troubleshooting Guide

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

The matrix effect can be quantified by calculating the Matrix Effect Factor (MEF). This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat (pure solvent) solution at the same concentration.[6][11]

Formula for Matrix Effect Factor (MEF %):

MEF (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solution) ) * 100

  • An MEF of 100% indicates no matrix effect.

  • An MEF < 100% indicates ion suppression.[11]

  • An MEF > 100% indicates ion enhancement.[11]

Data Presentation Example:

Sample IDAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Matrix Spike)MEF (%)Result
LQC5150,00090,00060.0%Ion Suppression
MQC501,600,000992,00062.0%Ion Suppression
HQC2006,250,0003,937,50063.0%Ion Suppression
Q5: My analyte signal is still variable or suppressed despite using this compound. What should I check?

Even with a reliable SIL-IS, problems can arise. The following table outlines common issues, their potential causes, and recommended troubleshooting actions.

IssuePotential Cause(s)Recommended Solution(s)
High variability in Analyte/IS Ratio 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Pipetting errors when adding the internal standard.[12] 3. Instability of analyte or IS in the final extract.1. Optimize and validate the sample preparation method (e.g., SPE, LLE) to ensure consistency.[5] 2. Verify pipette calibration and technique. Add IS early in the workflow to correct for extraction variability.[1] 3. Perform stability tests on the processed samples.
Low Signal for Both Analyte and IS 1. Severe matrix effects overwhelming the system. 2. Suboptimal LC or MS conditions. 3. Instrument contamination or malfunction (e.g., dirty ion source, leak).[13]1. Improve sample cleanup to remove more interferences. Dilute the sample if sensitivity allows.[3] 2. Optimize chromatographic separation to move the analyte peak away from interfering matrix components.[14] Re-optimize MS source parameters (e.g., temperature, gas flows). 3. Clean the ion source. Check for leaks in the LC system and ensure proper gas flow.[13]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Sample solvent is too strong compared to the initial mobile phase. 3. Column degradation or contamination.1. Reduce the injection volume or dilute the sample.[15] 2. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[16] 3. Use a guard column. If the problem persists, flush or replace the analytical column.[15]
Inconsistent IS Peak Area 1. IS concentration is too high, leading to detector saturation or causing suppression of the analyte.[3] 2. IS solution was not added to all samples/standards. 3. Degradation of the IS stock or working solution.1. Prepare a new IS working solution at a lower concentration. 2. Review the sample preparation procedure to ensure the IS was added consistently. 3. Prepare fresh IS stock and working solutions from the original source material.

Diagram: Troubleshooting Logic Flow

start Inconsistent or Inaccurate Results with this compound IS check_is_area Is IS Peak Area Consistent Across All Samples? start->check_is_area check_analyte_signal Is Analyte Signal Low or Absent? check_is_area->check_analyte_signal Yes action_is_prep Verify IS Addition Step Check IS Solution Stability Optimize IS Concentration check_is_area->action_is_prep No check_peak_shape Is Peak Shape Poor (Tailing/Fronting)? check_analyte_signal->check_peak_shape No action_matrix Improve Sample Cleanup (SPE, LLE, Dilution) check_analyte_signal->action_matrix Yes action_solvent Check Sample Solvent Strength Reconstitute in Weaker Solvent check_peak_shape->action_solvent Yes end Re-analyze Samples check_peak_shape->end No action_is_prep->end action_chromatography Modify LC Gradient to Separate from Interferences action_matrix->action_chromatography action_ms_source Clean Ion Source Optimize MS Parameters action_chromatography->action_ms_source action_ms_source->end action_column Check/Replace Guard Column Flush/Replace Analytical Column action_solvent->action_column action_column->end

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to determine the presence and magnitude of matrix effects.

1. Materials and Reagents:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Androstanolone certified reference standard.

  • This compound internal standard.

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).

  • Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges).

2. Preparation of Solutions:

  • Neat Stock Solutions: Prepare stock solutions of Androstanolone and this compound in a suitable solvent (e.g., methanol).

  • Working Solutions (for Spiking): Prepare serial dilutions of the Androstanolone stock solution to create working standards for low, medium, and high concentrations (LQC, MQC, HQC). Prepare a single working solution for the this compound IS.

3. Experimental Procedure:

  • Set A: Neat Solution Samples

    • In a clean vial, add the appropriate volume of Androstanolone working solution (LQC, MQC, or HQC).

    • Add the fixed volume of the this compound IS working solution.

    • Dilute to the final injection volume with mobile phase or reconstitution solvent.

  • Set B: Post-Extraction Matrix Spike Samples

    • Process a blank matrix sample using your established extraction procedure (e.g., protein precipitation followed by evaporation).

    • Reconstitute the dried extract with a solution containing the Androstanolone working standard (LQC, MQC, or HQC).

    • Add the same fixed volume of the this compound IS working solution as in Set A.

    • Ensure the final volume matches that of the neat solution samples.

4. LC-MS/MS Analysis:

  • Analyze all samples from Set A and Set B using your validated LC-MS/MS method.

  • Ensure that the injection volume is identical for all samples.

5. Data Analysis:

  • Integrate the peak areas for the Androstanolone analyte in all samples.

  • For each concentration level (LQC, MQC, HQC), calculate the MEF (%) using the formula provided in Q4.

  • According to FDA and other regulatory guidelines, a thorough investigation and corrective action are needed if the matrix effect is significant.[17][18][19][20]

Diagram: Workflow for Matrix Effect Assessment

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike A1 Prepare Analyte Working Standard A2 Add IS (this compound) A1->A2 A3 Dilute to Final Volume with Solvent A2->A3 Analysis LC-MS/MS Analysis A3->Analysis B1 Extract Blank Matrix (e.g., Protein Precipitation) B2 Spike Dried Extract with Analyte Standard B1->B2 B3 Add IS (this compound) B2->B3 B3->Analysis Calculation Calculate MEF (%) Analysis->Calculation

Caption: Workflow for the post-extraction addition method.

References

Technical Support Center: Enhancing Analytical Accuracy with Androstanolone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Androstanolone-d3 as an internal standard to improve analytical accuracy in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (also known as 5α-Dihydrotestosterone-d3 or DHT-d3) is a stable isotope-labeled (SIL) form of the endogenous androgen, Androstanolone. In a SIL internal standard, one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D).[1][2] this compound is an ideal internal standard for the quantitative analysis of Androstanolone and other related steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

It is used to improve analytical accuracy and precision by correcting for variations that can occur during sample preparation and analysis.[2][3] Since this compound is chemically almost identical to the unlabeled analyte (Androstanolone), it behaves similarly during extraction, derivatization, and chromatography.[3][4] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.[4] By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[3] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Q2: What are the key characteristics of a good stable isotope-labeled internal standard like this compound?

A high-quality SIL internal standard should possess the following characteristics:

  • High Isotopic Purity: The internal standard should have a very low level of contamination with the unlabeled analyte.[4] The presence of unlabeled Androstanolone in the this compound standard can lead to artificially inflated measurements of the analyte.[5]

  • Stable Isotopic Label: The deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss or exchange with protons from the sample matrix or solvents.[1] Placing labels on heteroatoms like oxygen or nitrogen should be avoided.[1]

  • Sufficient Mass Difference: A mass difference of at least three mass units between the analyte and the internal standard is generally recommended for small molecules to avoid spectral overlap.[1] this compound meets this criterion.

  • Co-elution with the Analyte: Ideally, the SIL internal standard should co-elute with the analyte during chromatography to ensure that both are subjected to the same matrix effects at the same time.[3][6]

Q3: What are "matrix effects" and how does this compound help mitigate them?

The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in biological samples like serum or plasma.[7] Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[7][8] This can significantly impact the accuracy and reproducibility of the analysis.[9]

Because this compound is structurally and chemically very similar to Androstanolone, it experiences nearly identical matrix effects.[3] By co-eluting with the analyte, both compounds are exposed to the same interfering components from the matrix simultaneously.[3][6] Any suppression or enhancement of the analyte's signal will be mirrored by the internal standard's signal. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and reliable quantification.[2][3]

Q4: How should this compound stock solutions be prepared and stored?

This compound is typically supplied as a solid or in a solution, often in methanol.[10] For long-term storage, it is recommended to store the standard at -20°C.[10] Stock solutions should be prepared in a high-purity organic solvent like methanol or acetonitrile. It is crucial to assess the stability of working solutions under the intended storage conditions. While long-term storage of serum samples (over years) has been shown not to significantly affect androstenedione levels, it is good practice to minimize freeze-thaw cycles for both samples and standard solutions.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Analyte peak detected in blank samples (no analyte, only internal standard). 1. Contamination of the this compound internal standard with unlabeled Androstanolone.[5] 2. Carryover from a previous high-concentration sample. 3. Contamination of solvents or labware.1. Verify the purity of the internal standard. If significant unlabeled analyte is present, obtain a new, higher-purity standard. 2. Implement a more rigorous wash cycle for the autosampler and injection port between samples. Injecting a blank solvent after a high sample can confirm carryover. 3. Use fresh, high-purity solvents and new vials and caps. Ensure all glassware is thoroughly cleaned.
Poor peak shape for both analyte and internal standard. 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. 3. Issues with the LC system (e.g., leaks, pump malfunction).1. Replace the guard column or the analytical column. 2. Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. 3. Perform system maintenance and leak checks.
Inconsistent analyte/internal standard peak area ratios across replicates. 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Internal standard not added consistently to all samples. 3. Instability of the analyte or internal standard in the final extract.1. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Use a calibrated pipette to add the internal standard and ensure it is added at the very beginning of the sample preparation process.[4] 3. Analyze samples promptly after preparation or perform stability tests to ensure analytes are stable in the autosampler.
Internal standard peak area is significantly lower than expected. 1. Error in the preparation of the internal standard working solution. 2. Inefficient extraction of the internal standard from the sample matrix. 3. Significant ion suppression affecting the internal standard.1. Prepare a fresh working solution of the internal standard and re-analyze. 2. Optimize the sample preparation method (e.g., change extraction solvent, adjust pH). 3. Modify chromatographic conditions to separate the analytes from the source of ion suppression. Further sample cleanup may be necessary.
Analyte and internal standard do not co-elute. 1. Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes cause a slight change in retention time, especially in reversed-phase chromatography.[3]1. This is often a minor effect and may not impact quantification if the peaks are still within the same ion suppression zone. If the separation is significant and affects results, a different SIL-IS (e.g., ¹³C labeled) or chromatographic adjustments may be needed.

Quantitative Data from Validated Methods

The following tables summarize typical performance data from validated LC-MS/MS methods utilizing a deuterated internal standard for androgen analysis.

Table 1: Lower Limits of Quantification (LLOQ) & Precision

AnalyteLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Androstanolone (DHT)0.10< 15%< 15%
Androstanolone (DHT)0.052 - 0.26< 15%< 15%
Testosterone0.01< 15%< 15%
Androstenedione0.01< 15%< 15%
17-OH-Progesterone0.23 - 0.26< 15%< 15%

Table 2: Accuracy and Recovery

AnalyteAccuracy RangeRecovery RangeSample PreparationReference
Androgens & Estrogens-14.19% to 12.89%Not specifiedNot specified[4]
Testosterone98.87% to 100.02%Not specifiedNot specified
TestosteroneMean bias within ± 5.6%Not specifiedSPE
AndrostenedioneMean bias within ± 5.6%Not specifiedSPE
TestosteroneNot specified101-107%LLE[11]
AndrostenedioneNot specified99-106%LLE[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum Androgens

This protocol is a representative example for the extraction of androgens from human serum.

  • Sample Preparation:

    • Pipette 200 µL of serum, calibrator, or quality control sample into a clean glass tube.

    • Add 50 µL of the this compound internal standard working solution (concentration should be optimized for the specific assay).

    • Vortex mix the samples and let them equilibrate at 4°C for 15 minutes.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the steroids into the organic layer.

    • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters that should be optimized for the specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A linear gradient from 40% B to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

    • Example MRM transitions would be specific to Androstanolone and this compound and need to be determined empirically.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Serum Sample (Analyte) IS Add Known Amount of This compound (IS) Sample->IS Extraction Liquid-Liquid Extraction (Variable Recovery) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap FinalSample Final Extract (Analyte + IS) Evap->FinalSample LCMS LC-MS/MS System FinalSample->LCMS AnalyteSignal Measure Analyte Signal LCMS->AnalyteSignal IS_Signal Measure IS Signal LCMS->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result

Caption: Workflow for accurate quantification using an internal standard.

G start Start Troubleshooting q1 Inconsistent Peak Area Ratios? start->q1 s1 Check Pipetting of IS. Review Sample Prep Consistency. Verify Analyte Stability. q1->s1 Yes q2 Peak in Blank Sample? q1->q2 No s1->q2 s2 Check IS for Purity. Improve Autosampler Wash. Use Fresh Solvents. q2->s2 Yes q3 Poor Peak Shape? q2->q3 No s2->q3 s3 Check/Replace LC Column. Ensure Solvent Compatibility. Perform System Maintenance. q3->s3 Yes end Problem Resolved q3->end No s3->end

Caption: Logic diagram for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Deuterated Steroid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated steroid internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated internal standard in steroid analysis?

A stable isotope-labeled internal standard, such as a deuterated steroid, is considered the gold standard in quantitative mass spectrometry. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects and potential matrix suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Q2: Can the position of the deuterium label on the steroid molecule affect my results?

Yes, the position of the deuterium label is critical. Labels on or near exchangeable protons (e.g., adjacent to carbonyl groups) can be susceptible to back-exchange with hydrogen from the solvent, especially under acidic or basic conditions. This can lead to a loss of the deuterium label and inaccurate quantification. It is crucial to use internal standards where the deuterium atoms are placed on stable, non-exchangeable positions of the carbon skeleton.

Q3: Is there a risk of "crosstalk" between the analyte and the deuterated internal standard?

Yes, isotopic crosstalk can occur. This is where the isotopic envelope of the analyte overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard. This is more likely to happen with internal standards that have a small mass difference from the analyte (e.g., D2-testosterone). High concentrations of the analyte can lead to a signal at the m/z of the internal standard, causing a bias in the results.

Q4: When should I consider using a ¹³C-labeled internal standard instead of a deuterated one?

While deuterated standards are often more readily available and cost-effective, ¹³C-labeled internal standards offer several advantages. Carbon-13 isotopes are not susceptible to exchange, eliminating the risk of label loss. They also tend to have a more consistent chromatographic elution profile with the native analyte compared to some highly deuterated standards. If you are encountering issues with deuterium exchange or chromatographic shifts, or require the highest level of accuracy, a ¹³C-labeled standard is a superior choice.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of the Internal Standard

Symptoms:

  • Low signal intensity for the internal standard across all samples.

  • High variability in the internal standard signal between replicate injections or different samples.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the specific steroid.Optimize Extraction Protocol: Re-evaluate the sorbent type, wash steps, and elution solvent for SPE. For LLE, experiment with different organic solvents and pH conditions. Ensure the internal standard is added before any extraction steps to account for losses.
Precipitation of the Internal Standard: The internal standard may be precipitating out of solution during sample preparation or in the final reconstitution solvent.Check Solubility: Ensure the reconstitution solvent is appropriate for the steroid's polarity. Sonication or vortexing after reconstitution can help.
Adsorption to Labware: Steroids can be "sticky" and adsorb to plastic or glass surfaces, especially at low concentrations.Use Appropriate Labware: Utilize low-adsorption microplates and vials. Silanized glassware can also minimize adsorption.
Degradation of the Internal Standard: The internal standard may be unstable under the storage or experimental conditions.Verify Stability: Check the manufacturer's storage recommendations. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
Issue 2: Inaccurate Quantification and Bias in Results

Symptoms:

  • Systematic overestimation or underestimation of the analyte concentration.

  • Results differ significantly when using different deuterated internal standards for the same analyte.

Possible Causes & Solutions:

CauseSolution
Deuterium Exchange: The deuterium labels on the internal standard are exchanging with protons from the solvent or matrix.[1]Use a More Stable Standard: Switch to an internal standard with deuterium labels on non-exchangeable positions. Storing standards in non-acidic/basic solvents can also help.[2] Consider using a ¹³C-labeled internal standard.
Chromatographic Shift: The deuterated internal standard has a different retention time than the native analyte, leading to differential matrix effects.Evaluate Chromatography: Ensure the analytical column provides co-elution of the analyte and internal standard. If a shift persists, a ¹³C-labeled standard may provide better co-elution.
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard differently.Improve Sample Cleanup: Optimize the extraction method to remove more interfering matrix components. Consider derivatization to move the analyte and internal standard to a cleaner region of the chromatogram.
Isotopic Crosstalk: The signal from the native analyte is interfering with the signal of the internal standard.Use a Higher Mass-Labeled Standard: Select an internal standard with a mass difference of at least +3 Da to minimize interference from the natural isotopic abundance of the analyte.

Data Presentation

Table 1: Comparison of Deuterated and ¹³C-Labeled Internal Standards for Testosterone Analysis

This table summarizes the findings from a study comparing testosterone quantification using D2-testosterone, D5-testosterone, and ¹³C₃-testosterone as internal standards. The D2-testosterone method was considered the reference.

Internal StandardPassing-Bablok Regression Equation (vs. D2-Testosterone)Observation
D5-Testosterone Testosterone (D5) = 0.86 * Testosterone (D2) + 0.04Consistently lower results compared to the D2 standard.[3]
¹³C₃-Testosterone Testosterone (C13) = 0.90 * Testosterone (D2) + 0.02Results were closer to the D2 standard than the D5 standard, but still showed a slight negative bias.[3]

Data adapted from Owen, L. & Keevil, B. (2012). Testosterone measurement by mass spectrometry - a tale of three internal standards. Endocrine Abstracts.[3]

Experimental Protocols

Detailed Methodology for Serum Testosterone Analysis using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Pipette 100 µL of serum, calibrators, or quality control samples into a 96-deep well plate.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., D2-testosterone in methanol) to each well.

  • Extraction: Add 0.5 mL of diethyl ether to each well.

  • Mixing: Seal the plate and mix thoroughly by vortexing or shaking for 10 minutes.

  • Phase Separation: Centrifuge the plate to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ether) to a new 96-deep well plate.

  • Evaporation: Evaporate the ether to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

  • Injection: Inject a portion of the reconstituted sample (e.g., 10-20 µL) into the LC-MS/MS system.

2. Liquid Chromatography

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 or HSS T3.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to separate testosterone from other endogenous steroids. A typical gradient might start at 50% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

3. Mass Spectrometry

  • Mass Spectrometer: Waters Quattro Premier or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Testosterone: e.g., m/z 289 -> 97 and 289 -> 109

    • D2-Testosterone: e.g., m/z 291 -> 97 and 291 -> 109

    • Note: Specific transitions should be optimized for your instrument.

  • Source and Gas Settings: Optimize cone voltage, collision energy, and gas flows (cone, desolvation) to maximize signal intensity for both the analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Serum Sample (100 µL) is_spike Spike with Deuterated IS start->is_spike Add Internal Standard extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) is_spike->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection lc Chromatographic Separation (UPLC) injection->lc ms Mass Spectrometric Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantify against Calibration Curve ratio->quantification end Final Concentration quantification->end

Caption: Experimental workflow for steroid analysis using a deuterated internal standard.

troubleshooting_logic cluster_recovery Low/Variable IS Recovery cluster_bias Systematic Bias start Inaccurate Results (Bias or Imprecision) check_is Check Internal Standard Recovery & Variability start->check_is optimize_spe Optimize SPE/LLE Protocol check_is->optimize_spe If Low/Variable check_exchange Investigate Deuterium Exchange check_is->check_exchange If Biased solution_cleanup Improve Sample Cleanup optimize_spe->solution_cleanup check_solubility Verify IS Solubility check_solubility->optimize_spe use_low_bind Use Low-Adsorption Labware use_low_bind->optimize_spe solution_stable_is Use More Stable IS (e.g., ¹³C-labeled) check_exchange->solution_stable_is check_coelution Confirm Analyte/IS Co-elution solution_chrom Optimize Chromatography check_coelution->solution_chrom assess_matrix Assess Matrix Effects assess_matrix->solution_cleanup check_crosstalk Check for Isotopic Crosstalk check_crosstalk->solution_stable_is

Caption: Troubleshooting logic for inaccurate results with deuterated internal standards.

References

Androstanolone-d3 Stability: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Androstanolone-d3 in various biological matrices. Given that this compound is a deuterated internal standard, its stability is expected to be comparable to its non-deuterated counterpart, Androstanolone (Dihydrotestosterone or DHT). The information presented here is based on the stability of androgens and other steroids in similar biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

For optimal stability, it is recommended to store biological matrices such as plasma, serum, and urine at ultra-low temperatures, preferably -80°C, for long-term storage. For short-term storage, -20°C is generally acceptable. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the analyte.

Q2: How stable is this compound in urine at different temperatures?

Studies on urinary steroids indicate good stability under proper storage conditions. For instance, most steroids in urine are stable for up to 28 days when stored at 4-6°C and for at least 6 months at -20°C or -80°C[1]. However, storage at room temperature (20-25°C) can lead to degradation, especially over extended periods[1][2]. It is crucial to minimize the time samples are kept at room temperature before processing or freezing.

Q3: Is this compound stable in plasma and serum?

Yes, androgens like testosterone have shown high stability in plasma and serum. Long-term studies have demonstrated that steroids in plasma remain stable for over 10 years when stored at -25°C[3][4]. Short-term storage of plasma at room temperature for up to 24 hours or whole blood for up to 3 days has been shown to have no significant effect on testosterone and androstenedione levels[5].

Q4: Should I be concerned about the stability of this compound during sample processing?

Sample processing steps, such as extraction and hydrolysis, are critical. The stability of this compound during these procedures depends on the specific conditions used (e.g., pH, temperature, solvents). It is essential to follow validated protocols to minimize degradation. For example, in urine analysis, enzymatic hydrolysis is a common step to deconjugate steroids before extraction[2].

Stability Data Summary

The following tables summarize the stability of androgens in different biological matrices based on available literature. This data can be used as a proxy for the stability of this compound.

Table 1: Stability of Steroids in Urine

Storage Temperature Duration Stability
20-25°C (Room Temp) Up to 7 days Sufficient pre-freeze stability[1]
4-6°C Up to 28 days Sufficient pre-freeze stability[1]
-20°C Up to 6 months Stable[1]

| -80°C | Up to 6 months | Stable[1] |

Table 2: Stability of Steroids in Plasma/Serum

Storage Temperature Duration Stability Finding
22°C (Room Temp) Up to 4 days Decrease of ~12.2% for estradiol, but within 2 SD range[6]
4°C Up to 4 days Minimal degradation[6]
-25°C / -28°C Up to 10.8 years Stable, with only an insignificant decrease of 6-9% for testosterone after 3-4 years[3][4][6]

| Freeze-Thaw Cycles | 10 cycles | No significant effect on steroid levels[6] |

Experimental Protocols

General Protocol for Steroid Analysis in Urine by LC-MS/MS

This protocol outlines a typical workflow for the quantification of steroids, including Androstanolone, in urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Take a specific aliquot (e.g., 2 mL) for processing.

  • Addition of Internal Standard:

    • Add a known concentration of the internal standard solution, containing this compound, to each sample.

  • Enzymatic Hydrolysis (for conjugated steroids):

    • Add β-glucuronidase enzyme and a buffer (e.g., phosphate buffer, pH 7.0) to the urine sample[2].

    • Incubate the mixture at a specified temperature (e.g., 50-55°C) for a defined period (e.g., 1 hour) to deconjugate the steroids[2][7].

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • Adjust the pH of the hydrolyzed sample.

    • Add an organic solvent (e.g., tert-butylmethyl ether) for LLE and vortex thoroughly[2].

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer containing the steroids to a new tube.

    • Alternatively, use an appropriate SPE cartridge to clean up and concentrate the sample.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent mixture (e.g., methanol/water) compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for quantification.

    • Use a suitable column (e.g., C18) and a gradient mobile phase for chromatographic separation.

    • Detect and quantify the analytes using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection storage Storage (-80°C) sample_collection->storage thawing Thawing & Vortexing storage->thawing add_is Add Internal Standard (d3) thawing->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction LLE / SPE hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Fig. 1: General experimental workflow for steroid analysis.

Troubleshooting Guide

Q5: My this compound signal is low or absent. What could be the cause?

Several factors could contribute to a low or absent signal for your internal standard. Consider the following possibilities:

  • Pipetting Error: Ensure that the internal standard was added correctly to all samples.

  • Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) during processing can lead to degradation. Review your sample preparation steps.

  • Extraction Inefficiency: Check the efficiency of your extraction method for Androstanolone. The choice of solvent and pH are critical for optimal recovery.

  • Mass Spectrometer Issues: Verify the performance of your LC-MS/MS system, including tuning parameters and source conditions for this compound.

Q6: I am observing high variability in my results. Could this be a stability issue?

High variability can stem from inconsistent sample handling. Here's a troubleshooting approach:

  • Inconsistent Storage: Ensure all samples are stored under the same conditions and for similar durations before analysis.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can impact sample integrity. Aliquot samples upon collection if multiple analyses are planned.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix.

  • Inconsistent Sample Preparation: Ensure uniformity in all sample preparation steps, including incubation times, temperatures, and reagent volumes.

troubleshooting_tree start Problem: Low or Variable This compound Signal check_is Was Internal Standard (IS) added correctly? start->check_is check_storage Were samples handled consistently (storage, freeze-thaw)? start->check_storage check_extraction Is the extraction protocol validated for Androstanolone? start->check_extraction check_ms Is the LC-MS/MS system performing optimally? start->check_ms solution_pipetting Solution: Review pipetting technique. Use positive displacement pipettes for viscous fluids. check_is->solution_pipetting No solution_handling Solution: Standardize sample handling. Aliquot samples to avoid multiple freeze-thaw cycles. check_storage->solution_handling No solution_extraction Solution: Optimize extraction pH and solvent. Evaluate recovery and matrix effects. check_extraction->solution_extraction No solution_ms Solution: Check MS tuning and calibration. Clean the ion source. check_ms->solution_ms No

Fig. 2: Troubleshooting decision tree for stability issues.

References

Addressing ion suppression for Androstanolone-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androstanolone-d3 analysis. The following information is designed to help you address specific issues related to ion suppression and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In the analysis of biological samples like serum or plasma, matrix components such as phospholipids, salts, and proteins are common causes of ion suppression.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to assess ion suppression is through a post-column infusion experiment. In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components from the matrix.[1][2] Another approach is to compare the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a pure solvent. A lower response in the matrix indicates ion suppression.[3]

Q3: What role does this compound play as an internal standard?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to the analyte (Androstanolone), it co-elutes and experiences similar ionization suppression or enhancement effects. By adding a known amount of this compound to each sample before extraction, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if both signals are suppressed, thereby compensating for the matrix effect and improving the accuracy of the results.[4]

Q4: Can mobile phase composition affect ion suppression for this compound?

A4: Yes, the mobile phase composition can significantly impact the ionization efficiency of this compound. The use of additives can enhance the signal. For instance, ammonium fluoride has been shown to improve sensitivity in both positive and negative electrospray ionization (ESI) modes for steroid analysis.[5] The choice and concentration of acidic modifiers like formic acid also play a crucial role and should be optimized.

Troubleshooting Guide

Problem: I am observing low signal intensity or poor reproducibility for this compound.

This issue is often linked to ion suppression from the sample matrix. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Evaluate Sample Preparation

Inadequate removal of matrix components is a primary cause of ion suppression. Consider the following sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): LLE is an effective method for separating steroids from polar matrix components. Common solvents include methyl tert-butyl ether (MTBE) and a mixture of ethyl acetate and hexane.[6][7]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away interfering compounds. Different sorbents, such as mixed-mode anion exchange, can be evaluated for optimal cleanup.[8]

  • Protein Precipitation (PP): While a simpler method, PP may be less effective at removing all ion-suppressing components compared to LLE or SPE. Acetonitrile is often preferred over methanol for protein precipitation as it can yield higher recovery rates.[9]

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Recovery Rate for SteroidsEfficacy in Removing Phospholipids
Liquid-Liquid Extraction (LLE) 85-105%[10]High
Solid-Phase Extraction (SPE) >90% (sorbent dependent)Very High
Protein Precipitation (PP) 80-95%Moderate to Low
Step 2: Optimize Chromatographic Separation

If ion suppression persists, optimizing the HPLC/UPLC separation can help resolve this compound from co-eluting interferences.

  • Modify the Gradient: Adjusting the gradient slope can alter the elution profile and separate the analyte from the suppression zone.

  • Change the Stationary Phase: Using a different column chemistry (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) can change the selectivity of the separation.

  • Adjust Mobile Phase Modifiers: Experiment with different additives and concentrations (e.g., ammonium fluoride, formic acid) to enhance the analyte signal.

Step 3: Verify Mass Spectrometer Parameters

Ensure that the MS settings are optimized for this compound.

  • MRM Transitions: Confirm that you are using the optimal precursor and product ions for both Androstanolone and this compound.

  • Source Parameters: Optimize the ion source temperature, gas flows, and spray voltage to maximize the ionization of your analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum

This protocol is adapted from methods for dihydrotestosterone analysis.[6][10]

  • Sample Aliquoting: Pipette 200 µL of serum, calibrators, or quality control samples into clean glass tubes.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution. Vortex mix and let the samples sit at 4°C for 15 minutes.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute, and allow the layers to separate.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 200 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Ion Suppression Evaluation

This protocol outlines a general procedure for identifying ion suppression zones.[1][2]

  • System Setup: Configure the LC-MS/MS system as you would for your this compound analysis.

  • Infusion Preparation: Prepare a solution of this compound (e.g., 50 ng/mL) in the mobile phase.

  • Infusion: Using a syringe pump, deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Blank Injection: Once a stable signal for the infused analyte is observed, inject a blank sample extract (a sample processed through your entire sample preparation procedure without the analyte or internal standard).

  • Data Analysis: Monitor the signal of the infused this compound. A decrease in the signal intensity indicates the elution of ion-suppressing compounds from the matrix at that specific retention time.

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low Signal or Poor Reproducibility Diagnosis Suspect Ion Suppression Problem->Diagnosis Evaluation Post-Column Infusion or Matrix Factor Calculation Diagnosis->Evaluation SamplePrep Optimize Sample Preparation (LLE, SPE, PP) Evaluation->SamplePrep If suppression confirmed Chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) SamplePrep->Chromatography MS_Params Verify MS Parameters (MRM, Source) Chromatography->MS_Params Validation Re-validate Method MS_Params->Validation

Caption: A logical workflow for diagnosing and mitigating ion suppression.

SamplePrepComparison Sample Preparation Method Selection cluster_methods Sample Preparation Options cluster_outcomes Expected Outcomes Start Start with Sample Matrix (e.g., Serum, Plasma) LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PP Protein Precipitation (PP) Start->PP LLE_Outcome Good recovery, effective lipid removal LLE->LLE_Outcome SPE_Outcome High purity, may require method development SPE->SPE_Outcome PP_Outcome Fast and simple, may have residual matrix effects PP->PP_Outcome

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Troubleshooting Chromatographic Peak Splitting for Androstanolone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering chromatographic peak splitting during the analysis of Androstanolone-d3. The following frequently asked questions (FAQs) and troubleshooting steps will help you diagnose and resolve this common issue.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting and why is it a problem?

Peak splitting is a phenomenon in chromatography where a single compound, such as this compound, appears as two or more distinct or partially merged peaks instead of a single, sharp Gaussian peak.[1][2] This can lead to inaccurate quantification, reduced sensitivity, and difficulty in data interpretation, ultimately compromising the reliability of your results.[1]

Q2: Are there any properties of this compound that might make it prone to peak splitting?

While this compound is a relatively stable molecule, its stereochemistry and potential for on-column interactions could contribute to peak shape issues. Factors such as the presence of isomers or epimers, although less common for this specific molecule under standard reversed-phase conditions, should not be entirely ruled out without investigation. Additionally, as a deuterated standard, subtle differences in chromatographic behavior compared to the unlabeled analog can sometimes be observed.

Q3: If I see peak splitting for this compound, does it mean my sample is impure?

Not necessarily. While the presence of a closely eluting impurity or an isomer could cause the appearance of a split peak, the issue is more frequently related to the chromatographic conditions or the system itself.[1] It is crucial to systematically troubleshoot the method and instrument before concluding that the sample is the root cause.

Troubleshooting Guide

Step 1: Initial Assessment - One Peak or All Peaks?

The first step in diagnosing the problem is to determine the extent of the peak splitting.

  • If only the this compound peak is splitting: The issue is likely related to the specific chemistry of the analyte or its interaction with the mobile phase and stationary phase.

  • If all peaks in the chromatogram are splitting: The problem is likely systemic and related to the HPLC/UHPLC instrument or the column itself.[1]

Step 2: Troubleshooting Guide for Peak Splitting

The following table summarizes common causes of peak splitting and provides recommended solutions.

Potential Cause Symptoms Recommended Solutions
Column Issues
Column Void or Channeling All peaks are splitting or fronting.Replace the column. To prevent this, avoid sudden pressure shocks and operate within the recommended pH and pressure ranges for the column.[1]
Blocked Column Frit All peaks are splitting. Increased backpressure.Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the frit or the column. Use in-line filters to prevent frit blockage.
Column Contamination Peak splitting, tailing, or fronting, often for later eluting peaks.Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If contamination is severe, replace the column. A guard column can help protect the analytical column from contamination.
Mobile Phase Issues
Mobile Phase and Sample Solvent Mismatch Early eluting peaks are most affected. Peak distortion or splitting.Prepare the this compound standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3][4]
Inadequate Mobile Phase Buffering or Incorrect pH Poor peak shape, particularly for ionizable compounds.While this compound is not strongly ionizable, interactions with residual silanols on the stationary phase can be pH-dependent. Ensure the mobile phase pH is stable and appropriate for the column. Adjusting the pH or using a low-concentration buffer can sometimes improve peak shape.[5][6]
Sample-Related Issues
High Sample Concentration (Overload) Peak fronting or splitting that worsens with increasing concentration.Dilute the this compound standard. Reduce the injection volume.[7]
Co-eluting Impurity or Isomer A consistent shoulder or split peak that does not resolve with changes to system parameters.Modify the chromatographic method to improve resolution. Try a different column chemistry, mobile phase composition, or temperature.
System and Method Issues
Extra-Column Volume Broad or split peaks, especially in UHPLC systems.Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly made to avoid dead volume.
Injector Problems Inconsistent peak shapes or splitting.Inspect and clean the injector needle and seat. Ensure the injection volume is accurate.

Experimental Protocols

Protocol for Troubleshooting Sample Solvent Mismatch

This protocol is designed to determine if the solvent used to dissolve the this compound standard is causing peak splitting.

Objective: To assess the effect of the sample solvent on the peak shape of this compound.

Materials:

  • This compound standard

  • Mobile phase A (e.g., Water with 0.1% formic acid)

  • Mobile phase B (e.g., Acetonitrile with 0.1% formic acid)

  • Initial mobile phase composition (e.g., 50:50 Mobile Phase A:B)

  • Strong solvent (e.g., 100% Acetonitrile or Methanol)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong solvent (e.g., 1 mg/mL in Methanol).

  • Prepare Working Standards:

    • Standard 1 (in Strong Solvent): Dilute the stock solution to the working concentration (e.g., 100 ng/mL) using the strong solvent.

    • Standard 2 (in Initial Mobile Phase): Dilute the stock solution to the same working concentration using the initial mobile phase composition.

  • Chromatographic Analysis:

    • Equilibrate the HPLC/UHPLC system with the initial mobile phase composition.

    • Inject Standard 2 (prepared in the initial mobile phase) and record the chromatogram.

    • Inject Standard 1 (prepared in the strong solvent) and record the chromatogram.

    • If peak splitting is observed with Standard 1 but not with Standard 2, the sample solvent is the likely cause.

Data Analysis:

Sample Peak Shape Asymmetry Factor Theoretical Plates
Standard 1 (Strong Solvent)
Standard 2 (Initial Mobile Phase)

Compare the peak shape, asymmetry factor, and theoretical plates for the two standards. A significant improvement in these parameters for Standard 2 indicates that a solvent mismatch was the cause of the peak splitting.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting for this compound.

PeakSplittingTroubleshooting start Peak Splitting Observed for this compound all_peaks Are all peaks splitting? start->all_peaks system_issue Systemic Issue Likely all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No check_column Check Column: - Voids/Channels - Blocked Frit - Contamination system_issue->check_column check_system Check System: - Extra-column volume - Leaks - Injector issues check_column->check_system end_good Problem Resolved check_system->end_good end_bad Problem Persists: Consult Instrument Manual or Manufacturer check_system->end_bad check_solvent Sample Solvent Mismatch? analyte_issue->check_solvent prepare_in_mp Prepare sample in initial mobile phase check_solvent->prepare_in_mp Yes check_overload Sample Overload? check_solvent->check_overload No prepare_in_mp->end_good dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_method Method Optimization: - Co-eluting peak? - Mobile phase pH/composition check_overload->check_method No dilute_sample->end_good check_method->end_good check_method->end_bad

Caption: Troubleshooting workflow for this compound peak splitting.

This logical diagram provides a step-by-step guide to help you systematically identify and resolve the root cause of peak splitting in your chromatographic analysis of this compound. By following these steps, you can improve the quality and reliability of your data.

References

Minimizing background interference in Androstanolone-d3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background interference in Androstanolone-d3 assays.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: High Background Noise in Chromatogram

High background noise can significantly impact the sensitivity and accuracy of your this compound assay.[1][2][3][4] Below are common causes and their respective solutions.

Potential Cause Recommended Solution
Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1][3][4] Filter all mobile phases before use.[5]
Dirty Ion SourceClean the ion source components, including the capillary, cone, and probe, according to the manufacturer's instructions.[2]
Contaminated LC SystemFlush the entire LC system, including the autosampler and tubing, with a strong solvent (e.g., isopropanol) followed by the mobile phase.[2]
Improperly Prepared Mobile PhaseEnsure mobile phase additives (e.g., formic acid, ammonium acetate) are of high purity and are fully dissolved.[5]
Column BleedUse a high-quality, well-maintained column. If column bleed is suspected, try a different column or bake out the existing column according to the manufacturer's recommendations.[1]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Suboptimal peak shape can lead to inaccurate integration and quantification.[6][7][8][9]

Potential Cause Recommended Solution
Tailing Peaks
Secondary Interactions with ColumnLower the mobile phase pH to reduce interactions with residual silanols on the column.[6]
Column OverloadReduce the injection volume or sample concentration.[6][9]
Dead Volume in LC SystemCheck all fittings and connections for proper seating to minimize dead volume.[6]
Fronting Peaks
Sample Solvent IncompatibilityEnsure the sample solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase.[6][8]
Column OverloadDecrease the amount of sample loaded onto the column.[9]
Split Peaks
Clogged Frit or Column InletBack-flush the column or replace the inlet frit.[10]
Injector MalfunctionInspect and clean the injector and rotor seal.[9]
Air Bubbles in the SystemDegas the mobile phase and purge the pumps to remove any air bubbles.[9]

Issue: Ion Suppression or Enhancement (Matrix Effects)

Matrix effects can lead to a decrease (suppression) or increase (enhancement) in the analyte signal, affecting accuracy and reproducibility.[11][12][13]

Potential Cause Recommended Solution
Co-elution of Matrix ComponentsOptimize chromatographic separation to separate this compound from interfering matrix components.[12]
Inefficient Sample CleanupEmploy more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
High Concentration of Salts or LipidsUse protein precipitation followed by LLE or SPE to remove salts and phospholipids.[12]
Inappropriate Ionization SourceAtmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in this compound assays?

A1: Common sources include contaminated solvents and reagents, plasticizers leached from lab consumables, co-eluting endogenous compounds from the sample matrix, and column bleed.[1][5][11]

Q2: How can I assess the extent of matrix effects in my assay?

A2: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[14]

Q3: What are the ideal sample preparation techniques for minimizing interference?

A3: A multi-step approach is often most effective. This typically involves protein precipitation to remove the bulk of proteins, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: While specific parameters should be optimized for your instrument, a common approach involves a reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[15] Multiple Reaction Monitoring (MRM) is used for detection and quantification.

Q5: How often should I clean the ion source of my mass spectrometer?

A5: The frequency of cleaning depends on the sample throughput and the cleanliness of the samples being analyzed. A good practice is to clean the ion source as part of routine preventative maintenance, or whenever a significant increase in background noise or a decrease in sensitivity is observed.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (this compound) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions for Androstanolone and this compound should be optimized on your instrument.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation cluster_Diagnosis Diagnosis cluster_Solution Solution cluster_End End Start High Background Interference Observed Check_Blanks Analyze Blank Injection (Solvent Only) Start->Check_Blanks Contamination System or Solvent Contamination? Check_Blanks->Contamination Check_System Evaluate System Suitability Chromatography_Issue Poor Chromatography? Check_System->Chromatography_Issue Check_Sample Assess Sample Matrix Matrix_Effect Significant Matrix Effects? Check_Sample->Matrix_Effect Contamination->Check_System No Clean_System Clean LC System & Ion Source Use Fresh, High-Purity Solvents Contamination->Clean_System Yes Chromatography_Issue->Check_Sample No Optimize_LC Optimize LC Method (Gradient, Column, Mobile Phase) Chromatography_Issue->Optimize_LC Yes Improve_Cleanup Enhance Sample Preparation (SPE, LLE) Matrix_Effect->Improve_Cleanup Yes Resolved Interference Minimized Matrix_Effect->Resolved No Clean_System->Resolved Optimize_LC->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for high background interference.

Sample_Prep_Workflow Start Start: Serum/Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant LLE Liquid-Liquid Extraction (e.g., with MTBE) Collect_Supernatant->LLE Centrifuge2 Centrifuge for Phase Separation LLE->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow for this compound analysis.

Logical_Relationships cluster_Causes Potential Causes of Interference cluster_Symptoms Observed Symptoms cluster_Solutions Solutions Contamination Contamination High_BG High Background Noise Contamination->High_BG Poor_Repro Poor Reproducibility Contamination->Poor_Repro Matrix Matrix Effects Low_Signal Low Analyte Signal Matrix->Low_Signal Matrix->Poor_Repro Chromatography Poor Chromatography Poor_Peak Poor Peak Shape Chromatography->Poor_Peak Chromatography->Low_Signal Clean_System System Cleaning High_BG->Clean_System Fresh_Solvents Use High-Purity Solvents High_BG->Fresh_Solvents Optimize_LC Optimize LC Method Poor_Peak->Optimize_LC Low_Signal->Optimize_LC Improve_Cleanup Enhance Sample Prep Low_Signal->Improve_Cleanup Poor_Repro->Improve_Cleanup Use_IS Use Isotope-Labeled IS Poor_Repro->Use_IS

References

Technical Support Center: Androstanolone-d3 Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of extraction protocols for Androstanolone-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in extraction protocols?

This compound is a deuterated form of Androstanolone, also known as Dihydrotestosterone (DHT). It serves as an isotopic internal standard in mass spectrometry-based bioanalytical methods. Because it is chemically identical to the endogenous analyte but has a different mass, it can be added to a sample at a known concentration before extraction. This allows for the accurate quantification of the analyte by correcting for losses during sample preparation and variations in instrument response.

Q2: What are the most common methods for extracting this compound from biological matrices?

The two most prevalent methods for the extraction of this compound and other steroids from biological samples such as serum, plasma, and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods depends on factors like the sample matrix, required sample cleanup, desired recovery, and available automation capabilities.

Q3: How can I improve the recovery of this compound during extraction?

Optimizing several factors can enhance recovery. For LLE, ensure the choice of an appropriate extraction solvent and thorough vortexing for complete phase mixing. For SPE, select the correct sorbent chemistry (e.g., C18 for reverse-phase extraction), and optimize the pH of the loading and wash solutions. Ensure complete elution by using a suitable elution solvent and adequate volume.

Q4: What are "matrix effects," and how can they affect my this compound analysis?

Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Using a deuterated internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly.

Q5: Is derivatization necessary for the analysis of this compound?

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and, therefore, sensitivity. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is typically required to increase the volatility and thermal stability of the steroid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Lysis of Biological Matrix: The analyte is not fully released from the sample matrix.- Ensure complete cell lysis by using appropriate buffers and vortexing. - For tissue samples, ensure complete homogenization.
Inappropriate Extraction Solvent (LLE): The solvent is not effectively partitioning the analyte from the aqueous phase.- Test different organic solvents or solvent mixtures (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane/ethyl acetate).
Incorrect SPE Sorbent or Protocol: The SPE sorbent is not retaining or eluting the analyte efficiently.- Verify that the sorbent chemistry (e.g., C18) is appropriate for Androstanolone. - Optimize the pH of the loading, wash, and elution steps. - Ensure the column does not dry out during critical steps.
Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte from the SPE column.- Increase the elution solvent volume in small increments and test for improved recovery.
High Signal Variability between Replicates Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, internal standards, or solvents.- Calibrate pipettes regularly. - Use reverse pipetting for viscous samples.
Incomplete Mixing: Insufficient mixing during extraction steps.- Ensure thorough vortexing after each reagent addition.
SPE Column Inconsistency: Variability in the packing of SPE columns.- Use high-quality SPE cartridges from a reputable supplier.
Poor Peak Shape in Chromatogram Sample Overload: Injecting too concentrated a sample onto the analytical column.- Dilute the final extract before injection.
Incompatibility between Final Extract and Mobile Phase: The solvent of the final extract is too strong compared to the initial mobile phase.- Evaporate the final extract to dryness and reconstitute in a solvent that matches the initial mobile phase composition.
Presence of Interfering Peaks Insufficient Sample Cleanup: The extraction protocol is not adequately removing matrix components.- For LLE, include a back-extraction step with an aqueous wash. - For SPE, add an additional wash step with a slightly stronger solvent that does not elute the analyte.
Contamination: Contamination from labware, solvents, or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and use disposable plasticware where possible.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Serum
  • Sample Preparation:

    • Pipette 200 µL of serum into a clean glass tube.

    • Add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new glass tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Urine
  • Sample Pre-treatment:

    • Centrifuge a 1 mL urine sample at 3,000 x g for 10 minutes to remove particulate matter.

    • To 500 µL of the supernatant, add 20 µL of this compound internal standard.

    • Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound (Representative Data)
Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 9590 - 105
Internal Standard Recovery (%) 88 - 9892 - 108
Matrix Effect (%) 5 - 15 (Ion Suppression)< 10 (Ion Suppression/Enhancement)
Processing Time per Sample (min) 15 - 2010 - 15
Cost per Sample LowModerate
Automation Potential ModerateHigh

Note: Data are representative and may vary depending on the specific matrix, protocol, and instrumentation.

Mandatory Visualization

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Workflow start Start: Serum Sample (200 µL) add_is Add this compound Internal Standard (20 µL) start->add_is vortex1 Vortex (10s) add_is->vortex1 protein_precip Add Acetonitrile (400 µL) for Protein Precipitation vortex1->protein_precip vortex2 Vortex (30s) protein_precip->vortex2 centrifuge1 Centrifuge (10,000 x g, 5 min) vortex2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_mtbe Add MTBE (1 mL) transfer_supernatant->add_mtbe vortex3 Vortex (2 min) add_mtbe->vortex3 centrifuge2 Centrifuge (3,000 x g, 5 min) vortex3->centrifuge2 transfer_organic Transfer Organic Layer centrifuge2->transfer_organic evaporate Evaporate to Dryness (N2 Stream) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow start Start: Urine Sample (1 mL) pretreatment Pre-treatment: Centrifuge, add Internal Standard and Buffer start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Column Conditioning: Methanol then Water washing Wash with 20% Methanol loading->washing elution Elute with Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Validation & Comparative

Validation of LC-MS/MS Assays for Androstanolone Using Androstanolone-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of androstanolone, a potent androgen metabolite of testosterone, is critical in various research and clinical settings, including endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, largely overcoming the limitations of traditional immunoassays.[1][2] A key component in developing a robust LC-MS/MS assay is the use of a suitable internal standard, with stable isotope-labeled compounds like Androstanolone-d3 being the preferred choice to correct for matrix effects and variations in sample processing and instrument response.

This guide provides a comparative overview of validated LC-MS/MS methods for the quantification of androstanolone, with a focus on assays utilizing this compound as the internal standard. It includes a summary of performance characteristics from various studies, detailed experimental protocols, and a visual representation of the typical assay validation workflow.

Performance Characteristics of Androstanolone LC-MS/MS Assays

The following tables summarize the key performance parameters of published LC-MS/MS methods for androstanolone quantification. These parameters are crucial for evaluating the reliability and suitability of an assay for a specific application.

Table 1: Linearity and Sensitivity of Androstanolone LC-MS/MS Assays

Study/Method ReferenceLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Linearity (R²)
Method A10 pg/mL10,000 pg/mL>0.99
Method B4 pg/mLNot SpecifiedNot Specified
Waters Application Note0.034 nmol/L (~10 pg/mL)35 nmol/LLinear
Thermo Fisher Application10 pg/mL100 ng/mL>0.98[3]

Table 2: Precision and Accuracy of Androstanolone LC-MS/MS Assays

Study/Method ReferenceIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Method from a 2019 study<15%<15%Within ±15% of nominal concentrations[4]
A 2021 study<15%<15%-14.19% to 12.89%[5]
A 2013 study6.1-8.9% (at LLOQ)6.1-8.9% (at LLOQ)Meets FDA guidelines[6]
Agilent Application Note≤12%≤10%85-120%[7]

Experimental Protocols

A generalized experimental protocol for the validation of an LC-MS/MS assay for androstanolone using this compound is outlined below. Specific parameters will vary depending on the instrumentation and laboratory standard operating procedures.

Sample Preparation (Supported Liquid Extraction - SLE)
  • Spiking: To 100 µL of serum, plasma, or calibrator, add a known concentration of the internal standard solution (this compound).

  • Protein Precipitation: Add 200 µL of methanol to precipitate proteins. Vortex mix for 1 minute.

  • Dilution: Add 450 µL of water and vortex again.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes.

  • Extraction: Load the supernatant onto an SLE plate. The analytes are adsorbed onto the solid support.

  • Elution: Elute the analytes from the SLE plate using an appropriate organic solvent (e.g., a mixture of acetonitrile and methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is standard for androstanolone analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both androstanolone and this compound.

      • Example Transitions for Androstanolone: These would be specific m/z values for the precursor and product ions.

      • Example Transitions for this compound: These would be shifted by 3 Da compared to the native compound.[7]

Method Validation

The assay should be validated according to established guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Assess potential interference from endogenous and exogenous compounds.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Precision and Accuracy: Evaluate the intra- and inter-day precision and accuracy using quality control (QC) samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow for LC-MS/MS Assay Validation

LC-MS/MS Assay Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation cluster_report Final Report Sample Biological Sample (Serum/Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supported Liquid Extraction (SLE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography Separation Evaporate->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Linearity Linearity & Range Data->Linearity Precision Precision & Accuracy Data->Precision Sensitivity LOD & LOQ Data->Sensitivity Stability Stability Assessment Data->Stability Report Validation Report Linearity->Report Precision->Report Sensitivity->Report Stability->Report

Caption: Workflow for the validation of an LC-MS/MS assay for Androstanolone.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for androstanolone quantification, immunoassays are still used in some settings. However, immunoassays are known to suffer from cross-reactivity with other steroids, leading to a lack of specificity and potentially inaccurate results, especially at low concentrations.[1][2] Gas chromatography-mass spectrometry (GC-MS) is another alternative, but it often requires derivatization steps, which can add complexity to the sample preparation process.[6] The use of a deuterated internal standard like this compound in LC-MS/MS provides a significant advantage in terms of accuracy and reliability over these other methods.

References

Androstanolone-d3 vs. Androstanolone-d5: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). For the analysis of Androstanolone (also known as Dihydrotestosterone or DHT), a potent androgen steroid hormone, stable isotope-labeled (SIL) internal standards are the gold standard. Among the commercially available options, Androstanolone-d3 and Androstanolone-d5 are frequently considered. This guide provides an objective comparison of their performance, supported by available data and established principles of mass spectrometry, to aid researchers in making an informed choice for their specific applications.

Key Performance Considerations: A Summary

The primary factors to consider when choosing between this compound and Androstanolone-d5 are:

  • Isotopic Purity and Mass Shift: A higher mass shift, as provided by Androstanolone-d5, can be advantageous in minimizing potential cross-talk from the unlabeled analyte. However, the isotopic purity of the standard is paramount to prevent interference.

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte to compensate for matrix effects effectively. The addition of deuterium atoms can sometimes lead to a slight shift in retention time, known as the "isotopic effect." The magnitude of this shift can increase with the number of deuterium atoms, potentially leading to differential ionization suppression or enhancement if the analyte and internal standard do not elute within the same matrix effect zone.

  • Stability of Deuterium Labels: The position of the deuterium labels on the steroid backbone is crucial. Labels on chemically unstable positions can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and compromising the accuracy of the assay.

Experimental Data and Protocols

The majority of published methods utilizing a deuterated internal standard for Androstanolone quantification have employed this compound. Below is a summary of performance data and a typical experimental protocol extracted from the literature.

Performance Data of this compound as an Internal Standard
ParameterReported PerformanceCitation
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[3]
Accuracy Within acceptable limits for bioanalytical method validation[3]
Precision Within acceptable limits for bioanalytical method validation[3]
Recovery Within acceptable limits for bioanalytical method validation[3]

Note: Specific quantitative values for accuracy, precision, and recovery were not detailed in the cited abstract but were stated to be within acceptable validation limits.

Representative Experimental Protocol for Androstanolone Analysis using this compound

This protocol is a composite representation from methodologies described in the literature[3][4].

1. Sample Preparation:

  • Spiking: To 200 µL of serum, calibrator, or quality control sample, add 50 µL of the deuterated internal standard solution (this compound at a specified concentration, e.g., 0.25 ng/mL).

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing vigorously for 1 minute, and centrifuging to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and methanol, often with a small amount of formic acid or ammonium formate as a modifier.

  • Ionization: Positive ion electrospray ionization (ESI+) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Androstanolone and this compound.

Workflow and Pathway Diagrams

To visualize the experimental process and the biological context of Androstanolone, the following diagrams are provided.

experimental_workflow Experimental Workflow for Androstanolone Quantification sample Serum Sample (200 µL) is_addition Add this compound/d5 Internal Standard sample->is_addition extraction Liquid-Liquid Extraction (e.g., MTBE) is_addition->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: A typical experimental workflow for the quantification of Androstanolone in serum using an internal standard.

androstanolone_pathway Simplified Androstanolone Signaling Pathway Testosterone Testosterone SRD5A 5α-reductase (SRD5A) Testosterone->SRD5A Androstanolone Androstanolone (DHT) SRD5A->Androstanolone AR Androgen Receptor (AR) Androstanolone->AR Nucleus Nucleus AR->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation of

Caption: Simplified signaling pathway of Androstanolone (DHT) synthesis and action.

Discussion and Recommendations

This compound:

  • Advantages: More widely documented in the scientific literature, providing a greater number of established methods and performance benchmarks. The lower number of deuterium atoms may result in a smaller chromatographic shift relative to the unlabeled analyte, potentially improving the accuracy of matrix effect correction.

  • Disadvantages: The smaller mass difference (+3 Da) might be more susceptible to isotopic cross-contribution from the M+2 and M+3 isotopes of the native analyte, especially at high analyte concentrations.

Androstanolone-d5:

  • Advantages: The larger mass difference (+5 Da) provides a greater separation from the isotopic cluster of the unlabeled analyte, reducing the risk of spectral interference.

  • Disadvantages: There is a higher potential for a noticeable chromatographic isotope effect, which could lead to a slight separation from the native analyte and potentially compromise the correction for matrix effects if the elution peaks are not sufficiently close. The stability of the additional deuterium labels is a key consideration; if they are in exchangeable positions, the accuracy of the assay could be compromised. The lack of extensive published data makes it more challenging to predict its performance without thorough in-house validation.

Recommendations for Method Development:

  • Thorough Validation: Regardless of the chosen internal standard, a comprehensive method validation according to regulatory guidelines (e.g., FDA or EMA) is essential. This should include a rigorous assessment of accuracy, precision, selectivity, matrix effects, and stability.

  • Chromatographic Co-elution Assessment: Carefully evaluate the retention times of both the analyte and the chosen internal standard in the final chromatographic method. The peak shapes and elution profiles should be as similar as possible.

  • Isotopic Cross-Talk Evaluation: At the upper limit of quantification, assess the contribution of the unlabeled analyte's isotopic peaks to the MRM transition of the internal standard, and vice-versa.

  • Stability Assessment: The stability of the deuterated internal standard in the stock solution, in the matrix during sample preparation, and after processing should be thoroughly investigated to ensure no loss of the deuterium labels.

References

Androstanolone-d3 on the Analytical Stage: A Comparative Guide to Steroid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of steroid quantification, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Androstanolone-d3 with other commonly employed steroid internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for your specific analytical needs.

In the realm of quantitative analysis of steroid hormones by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is indispensable. These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are added to samples at a known concentration before sample preparation. They co-elute with the analyte and experience similar ionization and matrix effects, allowing for accurate correction of variations during the analytical process. This compound, a deuterated form of dihydrotestosterone (DHT), is a frequently utilized internal standard for the quantification of androgens and other steroids. This guide will delve into its performance characteristics in comparison to other deuterated and ¹³C-labeled steroid internal standards.

The Critical Role of Internal Standards in Steroid Analysis

The primary function of an internal standard in LC-MS/MS is to compensate for variations that can occur at multiple stages of the analytical workflow. These include:

  • Sample Preparation: Losses during extraction, derivatization, and purification steps.

  • Chromatographic Separation: Variations in injection volume and retention time.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by the sample matrix.

An ideal internal standard should mimic the behavior of the analyte as closely as possible. Therefore, stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to their unlabeled counterparts.

Performance Comparison of Steroid Internal Standards

The selection of an appropriate internal standard is crucial for the development of robust and accurate quantitative methods. The following tables summarize the performance characteristics of this compound in comparison to other commonly used steroid internal standards, based on data from various validation studies.

Table 1: General Performance Characteristics of Selected Steroid Internal Standards
Internal StandardAnalyte(s)Typical MatrixKey Performance AspectsReference
This compound Dihydrotestosterone (DHT), Testosterone, AndrostenedioneSerum, PlasmaGood accuracy and precision for DHT and other androgens.[Internal Validation Data]
Testosterone-d3 Testosterone, DHTSerum, PlasmaWidely used for testosterone; may show slight chromatographic separation from native testosterone.[Internal Validation Data]
Testosterone-¹³C₃ TestosteroneSerum, PlasmaCo-elutes perfectly with native testosterone, minimizing isotopic effects.[Internal Validation Data]
Pregnenolone-d4 Pregnenolone, ProgesteroneSerum, PlasmaEffective for early-stage steroid biosynthesis intermediates.[Internal Validation Data]
Cortisol-d4 Cortisol, CortisoneSerum, Plasma, SalivaStandard for glucocorticoid analysis.[Internal Validation Data]
Table 2: Quantitative Performance Data from Method Validation Studies
Internal StandardAnalyteAccuracy (%)Precision (CV%)Recovery (%)Linearity (r²)
This compound DHT95 - 105< 1085 - 110> 0.99
Testosterone-d3 Testosterone92 - 108< 1280 - 115> 0.99
Testosterone-¹³C₃ Testosterone98 - 102< 890 - 105> 0.995
Cortisol-d4 Cortisol96 - 104< 988 - 107> 0.99

Note: The data presented in this table is a synthesis of typical performance characteristics reported in various validation studies and should be considered as a general guide. Actual performance may vary depending on the specific analytical method, instrumentation, and matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of steroids using this compound as an internal standard.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Spiking: To 100 µL of serum or plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).

  • Equilibration: Vortex the sample for 10 seconds and let it equilibrate for 15 minutes at room temperature.

  • Loading: Load the sample onto a supported liquid extraction (SLE) plate or cartridge.

  • Elution: Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the steroids.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of steroids.

  • Mobile Phases: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid or ammonium fluoride to enhance ionization, is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • Dihydrotestosterone: m/z 291.2 → 255.2

    • This compound: m/z 294.2 → 258.2

Visualizing the Workflow and Key Considerations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in choosing an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Serum_Plasma Serum/Plasma Sample Spiking Spike with This compound Serum_Plasma->Spiking SLE Supported Liquid Extraction (SLE) Spiking->SLE Evaporation Evaporation SLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Ratio to IS) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for steroid quantification using this compound.

Internal_Standard_Selection cluster_IS_Types Types of Internal Standards cluster_Considerations Key Selection Criteria Analyte Analyte of Interest (e.g., Dihydrotestosterone) IS_Choice Internal Standard (IS) Selection Analyte->IS_Choice Androstanolone_d3 This compound IS_Choice->Androstanolone_d3 Close structural analog Testosterone_d3 Testosterone-d3 IS_Choice->Testosterone_d3 Commonly used for parent compound Testosterone_13C3 Testosterone-¹³C₃ IS_Choice->Testosterone_13C3 Minimal isotopic effect Other_Deuterated Other Deuterated Steroids IS_Choice->Other_Deuterated For broader steroid panels Purity Isotopic & Chemical Purity Androstanolone_d3->Purity Coelution Chromatographic Co-elution Androstanolone_d3->Coelution Interference Absence of Isotopic Crosstalk Androstanolone_d3->Interference Stability Stability during Sample Prep Androstanolone_d3->Stability Testosterone_d3->Coelution Testosterone_13C3->Coelution

Cross-Validation of Analytical Methods for Androstanolone Quantification Using Androstanolone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of Androstanolone (Dihydrotestosterone, DHT), with a focus on methodologies employing Androstanolone-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision. This document summarizes key performance data from different studies and details the experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Analytical Methods: LC-MS/MS vs. Immunoassay

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays.[1][2] Immunoassays are susceptible to cross-reactivity with structurally similar steroids, which can lead to inaccurate, often overestimated, results for Androstanolone.[3] In contrast, LC-MS/MS combines the separation power of liquid chromatography with the specific detection of mass spectrometry, minimizing interferences and providing more reliable data.

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of Androstanolone using this compound as an internal standard.

Method Reference Sample Preparation Linearity Range Lower Limit of Quantitation (LLOQ) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy/Recovery (%)
Wang et al. (2008)Liquid-Liquid Extraction (LLE)0.069 - 34.4 nmol/L0.069 nmol/L< 5%< 5%98 - 107%
Owen & KeevilOnline Solid-Phase Extraction (SPE)Not specifiedLow nmol/L rangeNot specifiedNot specifiedNot specified
MSACL (2014)LLE followed by derivatization25 - 2,000 pg/mL25 pg/mL< 7%< 7%Not specified
Peng et al. (2021)Not specifiedNot specified0.08 - 7.81 ng/mL (for a panel of 13 steroids)< 15%< 15%-14.19% to 12.89% (bias)
Giltay et al. (2021)Protein Precipitation & Phospholipid RemovalNot specifiedNot specified< 9% (for DHT)5 - 10% (for DHT)Not specified

Note: The performance characteristics can vary based on the specific instrumentation, reagents, and laboratory conditions. The provided data is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for Androstanolone quantification by LC-MS/MS using this compound.

Method 1: Liquid-Liquid Extraction (LLE) based on Wang et al. (2008)
  • Sample Preparation:

    • To 500 µL of serum, add a known amount of this compound internal standard solution.

    • Perform liquid-liquid extraction using 4 mL of methyl-terc-butyl ether.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

  • Chromatographic Separation:

    • LC System: ACQUITY UPLC

    • Column: ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A gradient of water and methanol, both containing a suitable modifier like ammonium fluoride.

    • Flow Rate: Optimized for the specific column and system.

    • Column Temperature: Maintained at a constant temperature (e.g., 45°C).

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Xevo TQ-S (or equivalent triple quadrupole mass spectrometer)

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Androstanolone and this compound.

Method 2: Online Solid-Phase Extraction (SPE) based on Owen & Keevil
  • Sample Preparation:

    • To 100 µL of serum, add 100 µL of zinc sulfate solution (50 g/L) to precipitate proteins.

    • Add 100 µL of acetonitrile containing the this compound internal standard.

    • Mix and centrifuge the sample.

    • Inject 75 µL of the supernatant into the online SPE-LC-MS/MS system.

  • Online SPE and Chromatography:

    • SPE Cartridge: C18 SPE cartridge, conditioned with methanol and equilibrated with water.

    • The sample is loaded onto the SPE cartridge, washed to remove interferences, and then eluted directly onto the analytical column.

    • LC System and Conditions: Similar to the LLE method, optimized for the integrated SPE setup.

  • Mass Spectrometric Detection:

    • Identical in principle to the LLE method, using MRM to detect the specific transitions for the analyte and internal standard.

Visualizations

Experimental Workflow for Androstanolone Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add this compound serum->add_is extraction Extraction (LLE or SPE) add_is->extraction evap_recon Evaporate & Reconstitute (for LLE) extraction->evap_recon lc LC Separation extraction->lc Online SPE evap_recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for LC-MS/MS analysis of Androstanolone.

Simplified Androgen Signaling Pathway

androgen_pathway Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT Androstanolone (DHT) AR Androgen Receptor DHT->AR SRD5A->DHT ARE Androgen Response Element AR->ARE Gene Gene Transcription ARE->Gene

Caption: Simplified signaling pathway of Androstanolone (DHT) synthesis and action.

References

A Comparative Guide to the Performance of Androstanolone-d3 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Androstanolone-d3's performance characteristics in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore its role as an internal standard, compare its performance with alternatives using supporting data, and provide detailed experimental methodologies.

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgenic steroid critical in various physiological and pathological processes.[1] Accurate quantification of DHT in biological matrices is essential for clinical diagnostics and research. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based assays.[2]

Performance Characteristics of this compound

This compound serves as an ideal internal standard (IS) in quantitative assays. Because it is chemically identical to the endogenous analyte but has a distinct, higher mass, it can be added at the beginning of sample preparation to correct for variability during extraction, derivatization, and analysis.[2] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the IS, leading to a consistent analyte/IS ratio and thus, highly reliable quantification.

LC-MS/MS methods utilizing deuterated standards like this compound consistently demonstrate high sensitivity, specificity, and reproducibility.[3] These methods are superior to traditional immunoassays, which can suffer from cross-reactivity and matrix effects, leading to less reliable results.[3][4]

Comparison with Alternatives

The primary alternative to this compound is other stable isotope-labeled analogs, such as those with a different number of deuterium atoms (e.g., Androstanolone-d5). The choice between these analogs often depends on commercial availability and the specific requirements of the assay, such as avoiding any potential isotopic overlap with other analytes or metabolites in the sample. The key performance metrics, however, remain consistent across high-purity deuterated standards. The most crucial comparison is between assays using a stable isotope-labeled IS versus those that do not.

Table 1: Comparison of Assay Performance with and without Stable Isotope-Labeled Internal Standards

Performance MetricWith this compound (LC-MS/MS)Without Stable Isotope IS (e.g., Immunoassay)
Specificity High; distinguishes between isobaric compounds through chromatography and specific mass transitions.[3]Lower; prone to cross-reactivity with structurally similar steroids.[4]
Sensitivity (LOQ) Excellent; typically in the low pg/mL range (e.g., 5-50 pg/mL for similar steroids).[3]Variable; often less sensitive than LC-MS/MS, especially at low concentrations.[4]
Precision (%CV) High; intra- and inter-day precision is generally less than 15%.[4][5]Lower; can show higher variability.[6]
Accuracy (%Bias) High; accuracy typically ranges from -15% to +15%.[4][5]Lower; can exhibit significant bias due to interferences.[6]
Correction for Matrix Effects Excellent; co-eluting matrix components that suppress or enhance the ion signal affect both analyte and IS similarly.[4]Poor; susceptible to matrix interferences that can lead to inaccurate results.

Table 2: Summary of Quantitative Performance Data from Validated LC-MS/MS Assays Using Deuterated Standards

Analyte/Steroid PanelLower Limit of Quantification (LLOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Bias (%)Reference
13 Steroids (incl. Androstanolone)0.08–7.81 ng/mL< 15%< 15%-14.19% to 12.89%[5]
15 Steroids (incl. DHT)Analyte dependent< 7%< 15%Within ±15%[4]
18 Steroids (incl. DHT)0.10 ng/mLWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[3]

Note: The data represents the overall performance of the steroid assays, which is critically enabled by the use of their respective stable isotope-labeled internal standards, including this compound for DHT quantification.

Experimental Protocols & Visualizations

Androstanolone (DHT) Signaling Pathway

Androstanolone is synthesized from testosterone by the enzyme 5-alpha-reductase.[1] It then binds to the androgen receptor (AR), which translocates to the nucleus. Inside the nucleus, the DHT-AR complex binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes responsible for androgenic effects.[1]

DHT_Signaling_Pathway cluster_synthesis Cytoplasm cluster_action Target Cell cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5-alpha-reductase Testosterone->SRD5A DHT Androstanolone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Binds DHT_AR DHT-AR Complex AR->DHT_AR DHT_AR_n DHT-AR Complex DHT_AR->DHT_AR_n Translocation ARE Androgen Response Elements (AREs) Gene Target Gene Transcription ARE->Gene DHT_AR_n->ARE Binds

Androstanolone (DHT) synthesis and signaling pathway.
General Experimental Protocol for Androstanolone Quantification

This protocol describes a typical workflow for the quantification of Androstanolone in human serum using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of serum sample, calibrator, or quality control into a clean glass tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol) and vortex briefly.

  • Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]

  • Cap and vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Freeze the aqueous layer by placing the tubes in a dry ice/methanol bath for 1 minute.

  • Decant the upper organic layer into a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for analysis.[7][8]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[8]
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in methanol.
    • Gradient: A typical gradient starts at 40-50% B, ramping up to 95-100% B to elute the steroids, followed by a re-equilibration step.
    • Flow Rate: 0.3-0.5 mL/min.
    • Run Time: Approximately 10-15 minutes.[5][8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:

    • Androstanolone (Analyte): m/z 291.2 → 255.2

    • This compound (IS): m/z 294.2 → 258.2 (Note: Specific transitions should be optimized for the instrument in use).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantification process, from sample receipt to final data analysis.

LCMS_Workflow Sample 1. Serum Sample Collection (Calibrator, QC, or Unknown) IS 2. Add Internal Standard (this compound) Sample->IS Extraction 3. Liquid-Liquid Extraction (e.g., with MTBE) IS->Extraction Evap 4. Evaporation & Reconstitution Extraction->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Data Processing (Analyte/IS Peak Area Ratio) LCMS->Data Result 7. Concentration Calculation (via Calibration Curve) Data->Result

Typical workflow for Androstanolone quantification by LC-MS/MS.

References

Androstanolone-d3 as a Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of androgens is a critical aspect of research in endocrinology, pharmacology, and clinical diagnostics. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive comparison of Androstanolone-d3 (also known as Dihydrotestosterone-d3 or DHT-d3) as an internal standard, presenting its performance characteristics alongside other commonly used alternatives, supported by experimental data.

Performance Comparison of Internal Standards

The choice of an appropriate internal standard is paramount to compensate for variations during sample preparation and analysis, thereby ensuring reliable quantification. This compound is a frequently employed internal standard for the analysis of androgens, particularly for its structural analogue, dihydrotestosterone. The following table summarizes the performance metrics of this compound and, for comparative context, Testosterone-d3, as reported in various validation studies.

Disclaimer: The data presented in this table is compiled from different studies and does not represent a direct head-to-head comparison within a single experiment. Variations in instrumentation, matrices, and protocols may influence the reported values.

ParameterThis compoundTestosterone-d3Reference Analyte(s)
Intra-Assay Precision (% CV) < 7%< 5%Dihydrotestosterone
Inter-Assay Precision (% CV) < 7%< 5%Dihydrotestosterone, Testosterone
Recovery 98 - 107%100 - 113%Dihydrotestosterone, Testosterone
Lower Limit of Quantification (LLOQ) 25 pg/mL70 pmol/L (~20.2 pg/mL)Dihydrotestosterone, Testosterone
Linearity (r²) ≥ 0.995> 0.99Dihydrotestosterone, Testosterone

This compound demonstrates excellent precision and recovery for the quantification of dihydrotestosterone. Its performance is comparable to that of Testosterone-d3, another widely used internal standard in androgen analysis. The choice between these standards may depend on the specific analytes being targeted in a multi-analyte panel to avoid any potential for isotopic crosstalk.

Experimental Protocols

Accurate and precise results are contingent on a well-defined and validated experimental protocol. The following sections detail a typical methodology for the quantification of androgens using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: To 200 µL of serum, plasma, or other biological matrix in a clean polypropylene tube, add a known concentration of this compound internal standard solution.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile or methanol to the sample, vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Extraction: To the supernatant (or directly to the initial sample if protein precipitation is omitted), add 1 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) or ethyl acetate/hexane (e.g., 80:20 v/v).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used for steroid analysis.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium fluoride for improved ionization) and an organic solvent like methanol or acetonitrile is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., Dihydrotestosterone) and the internal standard (this compound) are monitored.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of androgens using an internal standard-based LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Add_IS Addition of this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for androgen quantification.

Assessing the Cross-Reactivity of Androstanolone-d3 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of Androstanolone, also known as Dihydrotestosterone (DHT), in commercially available immunoassays. Due to a lack of direct experimental data for Androstanolone-d3, this guide presents data for the non-deuterated form, Androstanolone. The underlying scientific assumption is that the cross-reactivity of this compound would be nearly identical to that of Androstanolone. The minor increase in molecular weight due to the three deuterium atoms is highly unlikely to alter the three-dimensional structure of the steroid in a way that would significantly affect its binding affinity to a specific antibody.

Data Presentation: Cross-Reactivity of Androstanolone and Related Steroids in Immunoassays

The following tables summarize the cross-reactivity of various steroids in different Dihydrotestosterone (DHT) ELISA kits. This data is crucial for researchers using these kits to understand potential interferences from other endogenous or exogenous steroids.

Table 1: Cross-Reactivity Data from DHT ELISA Kit (Colorimetric, Novus Biologicals) [1]

Compound% Cross-Reactivity
Dihydrotestosterone 100
Testosterone8.7
5ß Dihydrotestosterone2.0
Androstenedione0.2
Dehydroepiandrosterone Sulfate< 0.01
17ß-Estradiol< 0.01
Estriol< 0.01
Estrone< 0.01
Progesterone< 0.01
17-OH Progesterone< 0.01
Cortisol< 0.01
Pregnenolone< 0.01

Table 2: Cross-Reactivity Data from DHT ELISA Kit (BioVendor) [2]

Compound% Cross-Reactivity
5α-DHT 100
Androstenedione0.6
17-hydroxyprogesterone< 0.01
17ß-estradiol< 0.01
Aldosterone< 0.01
Corticosterone< 0.01
Cortisol< 0.01
Danazol< 0.01
DHEAS< 0.01
Estriol< 0.01

Note: Several other manufacturers of DHT ELISA kits state that their assays have high sensitivity and excellent specificity for DHT with no significant cross-reactivity or interference with analogues, but do not provide detailed quantitative data.[3][4]

Experimental Protocols

The determination of antibody cross-reactivity in a competitive immunoassay is a critical step in assay validation. A generalized protocol for assessing cross-reactivity is outlined below.

General Protocol for Cross-Reactivity Assessment in Competitive ELISA

Objective: To determine the percentage of cross-reactivity of structurally related steroids with the primary antibody in a competitive ELISA for Androstanolone (DHT).

Materials:

  • Androstanolone (DHT) standard

  • This compound (and other steroids to be tested for cross-reactivity)

  • Coated microtiter plate with anti-Androstanolone antibody

  • Enzyme-conjugated Androstanolone (e.g., HRP-DHT)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a standard curve of Androstanolone at known concentrations.

    • Prepare serial dilutions of this compound and other potentially cross-reacting steroids at concentrations significantly higher than the expected range of the standard curve.

  • Assay Procedure:

    • Add a fixed volume of the standard, test compound, or sample to the appropriate wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the enzyme-conjugated Androstanolone to each well.

    • Incubate the plate to allow for competitive binding between the Androstanolone in the sample/standard and the enzyme-conjugated Androstanolone for the limited antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Androstanolone in the sample.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of Androstanolone that causes a 50% reduction in the maximum signal (IC50) from the standard curve.

    • Determine the concentration of the test compound (e.g., this compound) that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Androstanolone / IC50 of Test Compound) x 100

Mandatory Visualization

G Androstanolone Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5-alpha-reductase Testosterone->SRD5A Enters Cell DHT Androstanolone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds DHT_AR DHT-AR Complex AR->DHT_AR ARE Androgen Response Element (ARE) DHT_AR->ARE Translocates to Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Leads to

Caption: Androstanolone (DHT) signaling pathway.

G Immunoassay Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prep_Standards Prepare Androstanolone Standards Add_Reagents Add Standards/Test Compounds and Enzyme-Conjugate to Antibody-Coated Plate Prep_Standards->Add_Reagents Prep_Test_Compounds Prepare Test Compounds (e.g., this compound) Prep_Test_Compounds->Add_Reagents Incubate Incubate for Competitive Binding Add_Reagents->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate & Incubate for Color Development Wash->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 for Androstanolone and Test Compounds Read_Absorbance->Calculate_IC50 Calculate_Cross_Reactivity Calculate % Cross-Reactivity Calculate_IC50->Calculate_Cross_Reactivity

Caption: Workflow for assessing immunoassay cross-reactivity.

G This compound vs. Alternatives in Immunoassays Androstanolone_d3 This compound Androstanolone Androstanolone (DHT) Androstanolone_d3->Androstanolone Expected to have near-identical cross-reactivity Other_Steroids Other Structurally Related Steroids Androstanolone_d3->Other_Steroids Cross-reactivity comparison would be similar to Androstanolone Androstanolone->Other_Steroids Cross-reactivity varies (see data tables)

Caption: Logical relationships in immunoassay cross-reactivity.

References

The Gold Standard: Justifying Androstanolone-d3 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. For the analysis of Androstanolone, also known as dihydrotestosterone (DHT), the use of its stable isotope-labeled (SIL) counterpart, Androstanolone-d3, has become the benchmark. This guide provides a comprehensive justification for its use, comparing its performance characteristics with those of potential alternative internal standards, supported by established bioanalytical principles and experimental data.

The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variability throughout the analytical process.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible.[1]

Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical physicochemical profile ensures that this compound co-elutes with the native Androstanolone and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This co-elution is a critical factor in compensating for matrix effects, which are a common source of variability in bioanalysis.[1]

In contrast, structural analog internal standards, which are compounds with similar but not identical chemical structures to the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can lead to inadequate compensation for analytical variability and compromise the accuracy of the results.

The workflow for justifying the selection of an internal standard in regulated bioanalysis follows a logical progression, emphasizing the superior characteristics of a stable isotope-labeled internal standard.

G cluster_0 Internal Standard Selection Justification Start Start Define Analyte Define Analyte: Androstanolone (DHT) Start->Define Analyte Identify IS Candidates Identify Potential Internal Standards Define Analyte->Identify IS Candidates SIL_IS Stable Isotope-Labeled (SIL) IS: This compound Identify IS Candidates->SIL_IS Analog_IS Structural Analog IS Identify IS Candidates->Analog_IS Evaluate Physicochemical Properties Evaluate Physicochemical Properties SIL_IS->Evaluate Physicochemical Properties Identical Analog_IS->Evaluate Physicochemical Properties Similar Evaluate Analytical Behavior Evaluate Analytical Behavior Evaluate Physicochemical Properties->Evaluate Analytical Behavior Compare Performance Compare Performance Data (Accuracy, Precision, Matrix Effect) Evaluate Analytical Behavior->Compare Performance Select Optimal IS Select Optimal IS: This compound Compare Performance->Select Optimal IS Justification Justification: Superior tracking of analyte behavior and compensation for matrix effects. Select Optimal IS->Justification

Caption: Logical workflow for the justification of selecting this compound as the internal standard.

Performance Data: this compound in Validated Methods

ParameterPerformance with this compoundRegulatory Guidance Acceptance Criteria
Lower Limit of Quantitation (LLOQ) Achievable in the low pg/mL to ng/mL rangeSufficiently sensitive for intended application
Accuracy Typically within ±15% of the nominal concentrationMean accuracy within ±15% (±20% at LLOQ)
Precision (CV%) Intra- and inter-day precision generally <15%CV should not exceed 15% (20% at LLOQ)
Matrix Effect Effectively compensated, with normalized matrix factor close to 1Internal standard should track and compensate for matrix effects
Recovery Consistent and reproducible across the calibration rangeConsistent, precise, and reproducible

Note: The performance data is a summary derived from multiple published bioanalytical methods. Specific values can vary based on the exact experimental conditions.

Experimental Protocol: A Representative Method

The following provides a generalized experimental protocol for the quantification of Androstanolone in human serum using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of serum sample, calibrator, or quality control sample, add 10 µL of this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to ensure separation from other endogenous steroids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Androstanolone: e.g., m/z 291.2 → 255.2

      • This compound: e.g., m/z 294.2 → 258.2

The experimental workflow from sample receipt to data analysis is a critical process in regulated bioanalysis.

G cluster_1 Bioanalytical Experimental Workflow Sample_Receipt Sample Receipt (Serum) IS_Spiking Spike with This compound Sample_Receipt->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Detection) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report_Results Report Results Data_Processing->Report_Results

Caption: A typical experimental workflow for the bioanalysis of Androstanolone using this compound.

Conclusion

The selection of this compound as an internal standard for the regulated bioanalysis of Androstanolone is unequivocally justified. Its use of a stable isotope-labeled internal standard is considered the gold standard, providing the most accurate and precise data by effectively compensating for analytical variability, particularly matrix effects. The consistent performance of this compound in numerous validated, high-sensitivity LC-MS/MS methods underscores its suitability and superiority over other potential internal standards. For researchers, scientists, and drug development professionals, the use of this compound ensures the generation of reliable and defensible data that meets the stringent requirements of regulatory agencies.

References

Safety Operating Guide

Proper Disposal of Androstanolone-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling Androstanolone-d3 must adhere to strict disposal protocols due to its classification as a controlled substance and its common formulation in a hazardous solvent. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

Androstanolone, and by extension its deuterated form this compound, is classified as a Schedule III controlled substance in the United States and a Schedule IV substance under Canada's Controlled Drugs and Substances Act.[1][2][3][4] This classification mandates specific disposal procedures that differ significantly from those for non-regulated laboratory chemicals. Furthermore, this compound is frequently supplied in a methanol solution, which is a regulated hazardous waste.[5] Improper disposal can lead to legal and financial penalties, as well as pose risks to human health and the environment.[6]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound, whether in pure form or in a methanol solution, is to contact your institution's Environmental Health & Safety (EHS) department.[7][8] EHS is responsible for managing the disposal of controlled substances and hazardous waste in accordance with all applicable regulations.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sink or discarded in regular, biohazard, or sharps containers.[6][9] This method of disposal is illegal for controlled substances and hazardous solvents.

  • Segregate and Secure the Waste:

    • Clearly label the container with "this compound," its concentration, the solvent (e.g., "in Methanol"), and the appropriate hazard symbols.

    • Store the waste container in a secure, designated hazardous waste accumulation area that is separate from your active chemical inventory.[9][10]

  • Contact Your EHS Department: Initiate a hazardous waste pickup request through your institution's EHS department. They will provide specific instructions and arrange for the collection of the waste.[7][11]

  • Documentation: Meticulously document the disposal of the controlled substance in your laboratory's records, adhering to your institution's and the Drug Enforcement Administration's (DEA) record-keeping requirements. Two authorized personnel may be required to witness and record the waste procedure.[9]

  • Reverse Distributor: EHS will typically transfer the expired or unwanted controlled substance to a licensed reverse distributor for final destruction.[9]

Quantitative Data Summary

For laboratories handling this compound, it is crucial to be aware of the regulatory classifications that dictate its disposal.

Chemical CompoundUS DEA ScheduleCanada CDSA ScheduleSolvent (if applicable)Solvent Waste Classification
This compoundSchedule IIISchedule IVMethanolHazardous Waste (U154)[5]

Experimental Workflow for Disposal

The proper disposal of this compound is not an experimental procedure to be modified but a strict regulatory process. The following diagram illustrates the mandated workflow.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities A This compound Waste Generated B Segregate and Securely Store in a Labeled, Closed Container A->B C Contact Institutional EHS for Waste Pickup B->C D Complete and Maintain Disposal Records C->D E Collect Labeled Hazardous Waste C->E EHS Notification F Consolidate and Manifest for Disposal E->F G Transfer to a Licensed Reverse Distributor F->G

Caption: Disposal workflow for this compound in a laboratory setting.

This procedural guidance is intended to provide a clear and actionable plan for the safe and compliant disposal of this compound. By adhering to these steps and working closely with your institution's EHS department, you can ensure the safety of your laboratory personnel and the protection of the environment.

References

Essential Safety and Logistical Information for Handling Androstanolone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Androstanolone-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling powdered active pharmaceutical ingredients (APIs) like this compound. The primary risks associated with powdered APIs are inhalation of airborne particles and skin contact.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Respiratory Protection NIOSH-approved RespiratorAn N95 respirator is the minimum recommendation for handling small quantities. For larger quantities or procedures that may generate dust, a powered air-purifying respirator (PAPR) is recommended.[2]
Body Protection Laboratory CoatShould be dedicated to work with potent compounds and laundered regularly.
Additional Protection Disposable Gown and Shoe CoversRecommended when handling larger quantities or during procedures with a high risk of contamination.

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous substances. For this compound, a potent compound in powder form, the following engineering controls are essential.

Control TypeDescription
Primary Containment A ventilated balance enclosure (VBE) or a chemical fume hood should be used for all weighing and handling of the powdered compound. This is critical for containing airborne particles.
Secondary Containment Work should be performed on a disposable bench liner to contain any spills.
Ventilation The laboratory should have adequate general ventilation.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • The storage area should be clearly marked with appropriate hazard warnings.

Weighing and Aliquoting:

  • All weighing and aliquoting of powdered this compound must be performed within a ventilated enclosure.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Dissolving:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • If the solvent is volatile, perform this step in a chemical fume hood.

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent further contamination.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Cleanup: Carefully collect the spilled material and contaminated items into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Waste Disposal:

  • All waste contaminated with this compound, including gloves, disposable lab coats, weighing boats, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. If specific disposal instructions are not available, you can mix the substance with an unappealing material like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling and preparing this compound for in-vitro or in-vivo studies.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receive Receive and Inspect Compound store Store in Designated Location receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Vented Enclosure ppe->weigh dissolve Dissolve in Vehicle weigh->dissolve prepare Prepare Dosing Solutions dissolve->prepare administer Administer to Cells/Animals prepare->administer incubate Incubate/Observe administer->incubate collect Collect Samples incubate->collect analyze Analyze Samples collect->analyze decontaminate Decontaminate Work Surfaces analyze->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe

Figure 1. A generalized workflow for the safe handling and use of this compound in a laboratory setting.

Logical Relationship of Safety Controls

The hierarchy of controls is a fundamental concept in occupational safety. The following diagram illustrates the application of this hierarchy to the handling of this compound.

G elimination Elimination/Substitution (Not Feasible) engineering Engineering Controls (Fume Hood, VBE) elimination->engineering Most Effective admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Respirator) admin->ppe Least Effective

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstanolone-d3
Reactant of Route 2
Androstanolone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.